molecular formula C15H20BNO2 B1526623 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole CAS No. 955979-22-3

2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Cat. No.: B1526623
CAS No.: 955979-22-3
M. Wt: 257.14 g/mol
InChI Key: VJBYXNVNDPTRMF-UHFFFAOYSA-N
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Description

2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a useful research compound. Its molecular formula is C15H20BNO2 and its molecular weight is 257.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO2/c1-10-9-11-12(7-6-8-13(11)17-10)16-18-14(2,3)15(4,5)19-16/h6-9,17H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJBYXNVNDPTRMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(NC3=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a valuable building block in medicinal chemistry and drug development. The primary synthetic strategy discussed herein involves a two-stage process: the initial synthesis of the key intermediate, 4-bromo-2-methyl-1H-indole, via a modified Batcho-Leimgruber indole synthesis, followed by a palladium-catalyzed Miyaura borylation to install the desired pinacol boronate ester at the C4 position. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only step-by-step methodologies but also insights into the rationale behind the experimental choices, potential challenges, and purification strategies.

Introduction: The Significance of 4-Borylated Indoles in Modern Drug Discovery

The indole scaffold is a ubiquitous and privileged structure in a vast array of natural products and pharmaceuticals.[1] The ability to functionalize specific positions of the indole ring is paramount for the exploration of structure-activity relationships (SAR) in drug discovery programs. Among the various functionalization strategies, the introduction of a boronic acid or a boronate ester group has emerged as a powerful tool. These boron-containing motifs serve as versatile handles for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[2]

The target molecule, 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, is of particular interest as it allows for the elaboration of the indole core at the C4 position, a modification that can significantly impact the biological activity of the resulting compounds. This guide will provide a detailed and practical approach to the synthesis of this important intermediate, starting from commercially available precursors.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests that the most robust and reliable method for the introduction of the pinacol boronate ester at the C4 position is through a Miyaura borylation of a corresponding 4-haloindole. Given the relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions (I > Br > Cl), 4-bromo-2-methyl-1H-indole presents an ideal and readily accessible precursor.

The synthesis of 4-bromo-2-methyl-1H-indole can be efficiently achieved using the Batcho-Leimgruber indole synthesis.[3][4] This powerful reaction allows for the construction of the indole ring from an appropriately substituted ortho-nitrotoluene. In this case, the synthesis will commence with 2-bromo-6-nitrotoluene.

G Target 2-methyl-4-(Bpin)-1H-indole Intermediate1 4-bromo-2-methyl-1H-indole Target->Intermediate1 Miyaura Borylation Intermediate2 1-(2-bromo-6-nitrophenyl)-2-(dimethylamino)ethene Intermediate1->Intermediate2 Reductive Cyclization StartingMaterial 2-bromo-6-nitrotoluene Intermediate2->StartingMaterial Batcho-Leimgruber Reaction

Caption: Retrosynthetic analysis of the target compound.

Synthesis of the Key Intermediate: 4-bromo-2-methyl-1H-indole

The synthesis of the crucial 4-bromo-2-methyl-1H-indole intermediate is accomplished in two steps starting from 2-bromo-6-nitrotoluene.

Step 1: Synthesis of 1-(2-bromo-6-nitrophenyl)-2-(dimethylamino)ethene

This step involves the condensation of 2-bromo-6-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enamine. The acidity of the methyl protons of 2-bromo-6-nitrotoluene is enhanced by the presence of the ortho-nitro group, facilitating the reaction.[2]

G cluster_0 Step 1: Enamine Formation 2-bromo-6-nitrotoluene 2-bromo-6-nitrotoluene Enamine Intermediate Enamine Intermediate 2-bromo-6-nitrotoluene->Enamine Intermediate DMF-DMA, Heat

Caption: Formation of the enamine intermediate.

Experimental Protocol:

  • To a solution of 2-bromo-6-nitrotoluene (1.0 eq) in dry N,N-dimethylformamide (DMF, 5 mL/g of starting material) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).

  • The reaction mixture is heated to 110 °C and stirred for 12-16 hours, during which time the color of the solution typically darkens.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is typically a dark solid or oil and is often used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Reductive Cyclization to 4-bromo-2-methyl-1H-indole

The crude enamine from the previous step is subjected to reductive cyclization to form the indole ring. Various reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and effective method.[4]

G cluster_1 Step 2: Reductive Cyclization Enamine Intermediate Enamine Intermediate 4-bromo-2-methyl-1H-indole 4-bromo-2-methyl-1H-indole Enamine Intermediate->4-bromo-2-methyl-1H-indole H2, Pd/C G cluster_2 Miyaura Borylation 4-bromo-2-methyl-1H-indole 4-bromo-2-methyl-1H-indole Target Product Target Product 4-bromo-2-methyl-1H-indole->Target Product [Pd], B2pin2, Base

Sources

An In-Depth Technical Guide to 2-Methyl-4-(pinacolato)boryl-1H-indole: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The strategic functionalization of the indole nucleus is paramount in the quest for novel therapeutic agents. Among the myriad of synthetic tools available, organoboron reagents, particularly pinacol boronic esters, have emerged as indispensable partners in modern organic synthesis. This guide provides a comprehensive technical overview of a specific, yet highly valuable building block: 2-methyl-4-(pinacolato)boryl-1H-indole . We will delve into its fundamental properties, explore synthetic routes for its preparation, dissect its reactivity profile with a focus on its application in catalysis, and illuminate its significance as a key intermediate in the synthesis of complex molecules for drug discovery.

Core Compound Identification and Physicochemical Properties

1.1. Chemical Identity

  • Systematic Name: 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

  • CAS Number: 955979-22-3

  • Molecular Formula: C₁₅H₂₀BNO₂

  • Molecular Weight: 257.14 g/mol

1.2. Physicochemical Data

PropertyValueSource
Molecular Weight 257.14 g/mol MySkinRecipes[2]
CAS Number 955979-22-3MySkinRecipes[2]

Synthesis of 2-Methyl-4-(pinacolato)boryl-1H-indole: A Strategic Overview

The introduction of a boronic ester at the C4 position of the 2-methylindole scaffold presents a synthetic challenge due to the inherent reactivity of the indole nucleus. Direct C-H borylation methods are often favored for their atom economy and efficiency.

2.1. Conceptual Synthetic Pathways

The synthesis of 2-methyl-4-(pinacolato)boryl-1H-indole can be approached through several strategic disconnections. A primary and increasingly common strategy involves the direct C-H borylation of the 2-methylindole precursor. This approach is highly desirable as it avoids the pre-functionalization of the indole ring.

G 2-Methylindole 2-Methylindole C-H Borylation C-H Borylation 2-Methylindole->C-H Borylation [B₂(pin)₂], Catalyst 2-Methyl-4-(pinacolato)boryl-1H-indole 2-Methyl-4-(pinacolato)boryl-1H-indole C-H Borylation->2-Methyl-4-(pinacolato)boryl-1H-indole

2.2. Transition-Metal-Free C-H Borylation

Recent advances have demonstrated the potential for metal-free C-H borylation of indoles.[3] These methods often employ a directing group to achieve regioselectivity, which can be a challenge for the C4 position. For instance, the use of a pivaloyl group at the C3 position of an indole can direct borylation to the C4 position using BBr₃. While not a direct route to the pinacol ester, the resulting boronic acid can be subsequently esterified.

2.3. Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has become a powerful tool for the functionalization of heterocycles. While C3 borylation is common, achieving selectivity at the C4 position of a 2-substituted indole is more challenging. Directing group strategies are often employed to overcome the intrinsic reactivity patterns of the indole nucleus.

2.4. Synthesis from Pre-functionalized Indoles

An alternative to direct C-H borylation is the synthesis from a pre-functionalized 2-methylindole, such as 4-bromo-2-methyl-1H-indole. This halogenated precursor can then be converted to the desired boronic ester via a Miyaura borylation reaction.

2.4.1. Exemplary Protocol: Miyaura Borylation of 4-Bromo-2-methyl-1H-indole

This protocol is a representative, though not explicitly documented for this specific substrate, procedure based on established methods for the borylation of aryl halides.

  • Step 1: Synthesis of 4-Bromo-2-methyl-1H-indole: This precursor can be synthesized through various established methods, such as the Batcho-Leimgruber indole synthesis from 2-nitrotoluene derivatives.[4]

  • Step 2: Miyaura Borylation:

    • To a solution of 4-bromo-2-methyl-1H-indole (1.0 equiv) in a suitable solvent such as dioxane or DMF, add bis(pinacolato)diboron (B₂(pin)₂) (1.1-1.5 equiv).

    • Add a palladium catalyst, such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically potassium acetate (KOAc) (3.0 equiv).

    • Degas the mixture and heat under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours until the reaction is complete, as monitored by TLC or LC-MS.

    • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to afford 2-methyl-4-(pinacolato)boryl-1H-indole.

G cluster_0 Reaction Setup 4-Bromo-2-methyl-1H-indole 4-Bromo-2-methyl-1H-indole Heating (80-100 °C) Heating (80-100 °C) 4-Bromo-2-methyl-1H-indole->Heating (80-100 °C) B₂(pin)₂ B₂(pin)₂ B₂(pin)₂->Heating (80-100 °C) Pd(dppf)Cl₂ Pd(dppf)Cl₂ Pd(dppf)Cl₂->Heating (80-100 °C) KOAc KOAc KOAc->Heating (80-100 °C) Solvent (Dioxane) Solvent (Dioxane) Solvent (Dioxane)->Heating (80-100 °C) Workup Workup Heating (80-100 °C)->Workup Purification Purification Workup->Purification Final Product 2-Methyl-4-(pinacolato)boryl-1H-indole Purification->Final Product

Reactivity and Synthetic Utility

The primary utility of 2-methyl-4-(pinacolato)boryl-1H-indole lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2]

3.1. Suzuki-Miyaura Cross-Coupling Reactions

This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the C4 position of the 2-methylindole core. The reaction is highly valued for its mild conditions and tolerance of a broad range of functional groups, making it ideal for late-stage functionalization in complex molecule synthesis.[5]

3.1.1. General Reaction Scheme

G IndoleBpin 2-Methyl-4-(pinacolato)boryl-1H-indole Product 4-Substituted-2-methyl-1H-indole IndoleBpin->Product + RX R-X (Aryl/Heteroaryl/Vinyl Halide or Triflate) RX->Product Pd Catalyst, Base

3.1.2. Key Experimental Considerations

  • Palladium Catalyst: A variety of palladium catalysts can be employed, with common choices including Pd(PPh₃)₄, Pd(dppf)Cl₂, and various palladium-phosphine ligand systems. The choice of catalyst and ligand can significantly impact reaction efficiency and scope.

  • Base: An appropriate base is crucial for the transmetalation step. Common bases include aqueous solutions of sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, DMF, toluene) and water is typically used to facilitate the dissolution of both the organic substrates and the inorganic base.

  • Reaction Conditions: Reactions are typically heated to ensure efficient coupling, with temperatures ranging from 60 to 120 °C.

3.2. Other Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is the most prominent application, the C-B bond in 2-methyl-4-(pinacolato)boryl-1H-indole can, in principle, participate in other transition-metal-catalyzed cross-coupling reactions, such as Chan-Lam and Liebeskind-Srogl couplings, to form C-N, C-O, and C-S bonds, further expanding its synthetic utility.

Applications in Drug Discovery and Medicinal Chemistry

The 2-methyl-4-substituted indole motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The ability to readily synthesize diverse libraries of these compounds using 2-methyl-4-(pinacolato)boryl-1H-indole as a key intermediate is of significant interest to drug discovery programs.[1]

4.1. A Versatile Building Block for Bioactive Molecules

The indole nucleus is a key component of many approved drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[6] For instance, the non-steroidal anti-inflammatory drug (NSAID) Indomethacin features a substituted indole core.[6] The ability to introduce diverse substituents at the C4 position of the 2-methylindole scaffold allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).

4.2. Potential Therapeutic Targets

Compounds derived from 2-methyl-4-(pinacolato)boryl-1H-indole could be designed to target a variety of biological pathways. The indole scaffold is known to interact with numerous receptors and enzymes. For example, indole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[6]

Handling and Storage

2-Methyl-4-(pinacolato)boryl-1H-indole, like many organoboron compounds, should be handled with care. It is advisable to store the compound under an inert atmosphere (argon or nitrogen) in a cool, dry place to prevent hydrolysis of the pinacol boronic ester. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed.

Conclusion

2-Methyl-4-(pinacolato)boryl-1H-indole is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its utility in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient means to access a wide range of 2-methyl-4-substituted indoles, a class of compounds with significant therapeutic potential. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, the strategic application of such well-defined and reactive intermediates will undoubtedly play a crucial role in the discovery of the next generation of medicines.

References

  • Metal-free C–H Borylation and Hydroboration of Indoles. ACS Omega, 2023. [Link]

  • Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines. Angewandte Chemie International Edition, 2022. [Link]

  • Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. [Link]

  • How can synthesis 4-bromo indole and 4-methyl indole? ResearchGate, 2023. [Link]

  • Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. Organic Syntheses, 2019. [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][7]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 2014. [Link]

  • The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 2019. [Link]

  • Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. ResearchGate, 2021. [Link]

  • On-DNA Synthesis of Multisubstituted Indoles. Organic Letters, 2023. [Link]

  • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research, 2020. [Link]

  • C7-Derivatization of C3-Alkylindoles Including Tryptophans and Tryptamines. The Journal of Organic Chemistry, 2014. [Link]

  • 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. MySkinRecipes. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 2021. [Link]

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega, 2024. [Link]

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. PubChem. [Link]

  • Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 2021. [Link]

  • C4-Selective C-H Borylation of Pyridinium Derivatives Driven by Electron Donor-Acceptor Complexes. KAIST, 2022. [Link]

  • Suzuki‐Miyaura couplings of boryl‐substituted enynes with iodobenzene. ResearchGate, 2020. [Link]

  • Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters, 2024. [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 2017. [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Medicinal Chemistry, 2023. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Methyl-4-borylindole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and synthetic chemistry, indole derivatives stand out as privileged scaffolds due to their prevalence in natural products and pharmaceuticals. The introduction of a boron moiety, particularly a boronic acid or ester group, into the indole framework dramatically expands its synthetic utility, enabling facile carbon-carbon and carbon-heteroatom bond formation through reactions like the Suzuki-Miyaura coupling. 2-Methyl-4-borylindole is a key building block in this context, offering a strategic point for molecular elaboration.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. A thorough understanding of the ¹H and ¹³C NMR spectra of 2-Methyl-4-borylindole is not merely an academic exercise; it is a critical prerequisite for reaction monitoring, purity assessment, and confirmation of structure in any synthetic endeavor. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectral data for 2-methyl-4-borylindole, grounded in established spectroscopic principles and data from analogous structures. We will delve into the causality behind experimental choices and provide a framework for confident spectral interpretation.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for unambiguous spectral assignment. The structure of 2-methyl-4-borylindole, for the purpose of this guide, will be represented as its pinacol boronate ester, a common and stable form.

Caption: Structure of 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with IUPAC numbering.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation: A Self-Validating Protocol
  • Analyte Preparation : Start with 5-10 mg of 2-methyl-4-borylindole. The sample should be dry and free of residual solvents from synthesis, which could otherwise complicate the spectrum.

  • Solvent Selection : Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for many organic molecules and its relatively clean spectral window. Alternatively, DMSO-d₆ can be used, which has the advantage of shifting the broad N-H proton signal further downfield, away from aromatic signals.

    • Causality : The choice of a deuterated solvent is crucial to avoid a massive, broad solvent signal in the ¹H NMR spectrum that would obscure the analyte's signals. The instrument's lock system also relies on the deuterium signal to maintain magnetic field stability during acquisition.[1][2]

  • Dissolution : Dissolve the analyte in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.[3]

  • Reference Standard : Most commercially available deuterated solvents contain tetramethylsilane (TMS) as an internal reference standard, defined as 0.00 ppm. If not present, a minuscule amount can be added.

    • Expertise : Using an internal standard is critical for accurate chemical shift referencing, as the absolute resonance frequency can drift slightly between experiments.

  • Filtration : To ensure a homogeneous magnetic field across the sample (a prerequisite for high resolution), the solution must be free of particulate matter. Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube (e.g., Wilmad or Norell).[4]

    • Trustworthiness : This step prevents line broadening caused by suspended solids, ensuring the resulting spectrum is a true representation of the molecule in solution.

  • D₂O Exchange (Optional but Recommended) : To definitively identify the N-H proton, one can acquire a spectrum, then add a single drop of deuterium oxide (D₂O), shake the tube, and re-acquire the spectrum. The N-H proton signal will disappear or significantly diminish due to chemical exchange with deuterium.

NMR Data Acquisition

The following are typical parameters for a 400 MHz spectrometer.

  • ¹H NMR Spectroscopy :

    • Pulse Program : Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width : ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the N-H proton, are captured.

    • Acquisition Time : ~2-3 seconds.

    • Relaxation Delay (d1) : 2-5 seconds. A longer delay ensures proper T1 relaxation for all protons, which is important for accurate integration.

    • Number of Scans : 8-16 scans, depending on sample concentration.

  • ¹³C NMR Spectroscopy :

    • Pulse Program : Proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems) to produce a spectrum with singlets for each carbon.

    • Spectral Width : ~220 ppm (e.g., from -10 to 210 ppm).[5]

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay (d1) : 2 seconds. Note: Quaternary carbons have longer relaxation times and may appear weaker. For quantitative analysis, much longer delays are needed.[6]

    • Number of Scans : 512-2048 scans, as ¹³C is a low-abundance nucleus and requires more signal averaging.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Analyte (5-10 mg) Dissolve Dissolve in CDCl₃/DMSO-d₆ (0.6 mL) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquire_H1 ¹H NMR (16 scans) Filter->Acquire_H1 Insert Sample Lock & Shim Acquire_C13 ¹³C NMR (1024 scans) Acquire_H1->Acquire_C13 Acquire_2D 2D NMR (HSQC/HMBC) (Optional) Acquire_C13->Acquire_2D Process Fourier Transform Phase & Baseline Correction Acquire_C13->Process Acquire_2D->Process Reference Reference to TMS (0.00 ppm) Process->Reference Assign Assign Signals Interpret Data Reference->Assign

Caption: A typical experimental workflow for NMR-based structural elucidation.

¹H NMR Spectral Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum of 2-methyl-4-borylindole is predicted to show seven distinct signals. The boryl group at the C4 position acts as a weak electron-withdrawing group, influencing the chemical shifts of the adjacent aromatic protons.

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale & Field Insights
H1 (N-H) 8.1 - 8.5br s1H-This proton is acidic and its signal is often broad due to quadrupolar relaxation from the ¹⁴N nucleus and potential chemical exchange. Its chemical shift is highly dependent on solvent and concentration.
H7 7.5 - 7.7d1HJ = 7-8Located ortho to the electron-donating nitrogen atom, but also deshielded by the ring current. Expected to be a doublet due to coupling with H6.[7]
H5 7.4 - 7.6d1HJ = 7-8This proton is ortho to the boryl group, which exerts a deshielding effect. It will appear as a doublet from coupling to H6.
H6 7.1 - 7.3t1HJ = 7-8This proton is coupled to both H5 and H7, resulting in a triplet (or more accurately, a doublet of doublets with similar coupling constants).
H3 6.2 - 6.4s (or q)1HJ ≈ 1Located on the electron-rich pyrrole ring. It will appear as a singlet or a narrow quartet due to small long-range coupling with the C2-methyl protons.[7]
C2-CH₃ 2.4 - 2.5s (or d)3HJ ≈ 1The methyl group at the C2 position is characteristic. Its signal may be a sharp singlet or slightly split by H3.[7]
Pinacol -CH₃ ~1.35s12H-The four methyl groups of the pinacol boronate ester are chemically equivalent due to free rotation, giving rise to a single, intense singlet.[8]

¹³C NMR Spectral Analysis (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will display signals for all unique carbon atoms in the molecule.

Signal AssignmentPredicted δ (ppm)Rationale & Field Insights
C2 137 - 140This quaternary carbon is deshielded due to its attachment to the nitrogen atom and its position in the pyrrole ring.
C7a 135 - 137A quaternary carbon at the fusion of the two rings, its chemical shift is typical for this position in the indole scaffold.
C3a 128 - 130The second quaternary carbon at the ring junction.
C5 123 - 126Aromatic CH carbon, influenced by the adjacent boryl group.
C7 121 - 123Aromatic CH carbon.
C6 120 - 122Aromatic CH carbon.
C3 100 - 102This carbon is characteristic of the C3 position in 2-substituted indoles, appearing significantly upfield due to the electron-donating effect of the nitrogen atom.[9]
Pinacol Quat. C 83 - 85The two equivalent quaternary carbons of the pinacol ester group, bonded to oxygen.
Pinacol -CH₃ 24 - 26The four equivalent methyl carbons of the pinacol ester.
C2-CH₃ 13 - 15The methyl group carbon at the C2 position, appearing in the typical aliphatic region.
C4 Signal may be broad or absentThe carbon directly attached to the boron atom (ipso-carbon) is a key feature. Due to the quadrupolar nature of the boron nucleus (both ¹⁰B and ¹¹B), the signal for C4 is often significantly broadened and may be difficult to observe or even entirely absent in a standard ¹³C NMR spectrum.[10] This is a critical diagnostic observation.

Conclusion

The structural characterization of 2-methyl-4-borylindole by NMR spectroscopy is a clear-cut process when guided by a solid understanding of chemical principles. The ¹H NMR spectrum is defined by distinct signals for the indole ring protons, with the boryl group at C4 subtly influencing the downfield shifts of its neighbors. The ¹³C NMR spectrum provides a carbon map of the molecule, with the most telling feature being the characteristically broad or unobserved signal for the boron-bound C4 carbon. This in-depth guide provides the necessary framework, from sample preparation to spectral interpretation, for researchers to confidently and accurately utilize NMR in their work with this versatile synthetic building block.

References
  • Wrackmeyer, B. (1979). Carbon-13 NMR Spectroscopy of Boron Compounds. Progress in Nuclear Magnetic Resonance Spectroscopy, 12, 227-259.
  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University Chemistry Department. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Nöth, H., & Wrackmeyer, B. (1978). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds. Springer-Verlag.
  • Stothers, J. B. (1979). Book Review: NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY OF BORON COMPOUNDS. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 9(3), 291-292.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.
  • Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • Western University, JB Stothers NMR Facility. (n.d.). NMR SAMPLE PREPARATION. [Link]

  • Morales‐Ríos, M. S., Del Río, R. E., & Joseph‐Nathan, P. (1988). Unambiguous assignment of the 13C NMR spectra of methylindoles. Magnetic Resonance in Chemistry, 26(7), 552–558.
  • Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. [Link]

  • LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Farrer, B. T., & Thorp, H. H. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1772–1775.
  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. [Link]

  • LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Fokin, A. A., Gurskii, M. E., & Gloriozov, I. P. (2003). THE PARAMETERS OF THE MULTIPLET STRUCTURE OF THE NMR SPECTRA OF [¹⁵N]INDOLE AND THEIR RELATIONSHIP WITH THE MOLECULAR ELECTRONIC STRUCTURE. Chemistry of Heterocyclic Compounds, 39(10), 1321-1326.

Sources

Navigating the Regiochemical Labyrinth: A Technical Guide to the Preparation of C4-Borylated Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry and materials science, with its functionalization being a critical aspect of modern drug discovery and development. Among the various substituted indoles, those bearing a boron moiety at the C4-position are particularly valuable synthetic intermediates. Their ability to participate in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the introduction of diverse molecular fragments at a traditionally challenging position on the indole nucleus. This guide provides an in-depth technical overview of the contemporary synthetic strategies for the preparation of C4-borylated indoles, with a focus on directing group-assisted C-H activation. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the synthetic utility of the resulting organoboron compounds.

The Challenge and Significance of C4-Functionalization of Indoles

The indole ring system possesses multiple sites susceptible to chemical modification. The pyrrole ring is inherently electron-rich, rendering the C3 position the most nucleophilic and kinetically favored site for electrophilic substitution. Consequently, direct functionalization of the benzene ring, particularly at the C4-position, presents a significant regiochemical challenge. Overcoming this inherent reactivity profile is paramount for accessing a diverse range of indole-based compounds with novel biological activities and material properties. C4-borylated indoles serve as versatile linchpins in this endeavor, opening a gateway to a plethora of otherwise inaccessible derivatives.

The Power of Directing Groups: A Paradigm Shift in Indole Functionalization

A breakthrough in achieving regioselectivity at the C4-position has been the strategic implementation of directing groups.[1][2] These molecular auxiliaries are temporarily installed on the indole scaffold to steer a reagent to a specific C-H bond, overriding the intrinsic reactivity of the heterocycle. For the synthesis of C4-borylated indoles, a particularly effective strategy involves the installation of a directing group at the C3-position.

The Pivaloyl Group: A Bulky and Effective Director

The sterically demanding pivaloyl group, when installed at the C3-position of an indole, has proven to be a highly effective directing group for functionalization at the C4-position.[2] This approach has been successfully applied in various metal-catalyzed C-H activation reactions. While direct ruthenium-catalyzed C4-borylation has yet to be extensively reported, analogous C4-functionalizations such as phosphorylation and diamidation have been achieved using this strategy, highlighting its potential.[3][4] The underlying principle involves the formation of a metallocycle intermediate where the metal center is brought into proximity with the C4-H bond, facilitating its cleavage and subsequent functionalization.

Metal-Free C-H Borylation: The BBr₃-Mediated Approach

A significant advancement in the preparation of C4-borylated indoles is a metal-free method utilizing boron tribromide (BBr₃).[5] This approach offers the distinct advantages of avoiding potentially toxic and expensive transition metal catalysts. The reaction proceeds through a chelation-assisted mechanism, where a directing group on the indole coordinates to the boron reagent, delivering it to the desired C-H bond.

C3-Pivaloyl Directed C4-Borylation

The installation of a pivaloyl group at the C3-position of the indole is a key prerequisite for achieving high regioselectivity for C4-borylation with BBr₃.[5] The reaction is typically performed under mild conditions and affords the C4-dibromoborylated indole, which can be subsequently converted to the more stable and synthetically versatile pinacol boronate ester.

Reaction Workflow:

G cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: C4-Borylation cluster_2 Step 3: Esterification Indole Indole Pivaloylation Pivaloylation Indole->Pivaloylation Pivaloyl Chloride, AlCl₃ C3_Pivaloyl_Indole C3_Pivaloyl_Indole Pivaloylation->C3_Pivaloyl_Indole Product Borylation Borylation C3_Pivaloyl_Indole->Borylation BBr₃, DCM, rt C4_BBr2_Indole C4_BBr2_Indole Borylation->C4_BBr2_Indole Intermediate Esterification Esterification C4_BBr2_Indole->Esterification Pinacol, Base C4_Bpin_Indole C4_Bpin_Indole Esterification->C4_Bpin_Indole Final Product

Caption: General workflow for the preparation of C4-borylated indoles.

Mechanistic Rationale:

The regioselectivity of the BBr₃-mediated borylation is driven by the formation of a six-membered ring intermediate. The oxygen atom of the C3-pivaloyl group coordinates to the Lewis acidic boron atom of BBr₃. This brings the boron reagent into close proximity to the C4-H bond, facilitating an electrophilic aromatic substitution-type mechanism. Computational studies, including Density Functional Theory (DFT) calculations, have supported this proposed pathway, indicating that the transition state leading to C4-borylation is energetically more favorable than those for borylation at other positions.

G Indole 3-Pivaloylindole Intermediate [Chelation Complex] Indole->Intermediate + BBr₃ BBr3 BBr₃ TS [Six-membered Transition State] Intermediate->TS Intramolecular Electrophilic Attack Product C4-Dibromoborylated Indole TS->Product Deprotonation

Caption: Simplified mechanism of C3-pivaloyl directed C4-borylation.

Experimental Protocols

Preparation of 3-Pivaloylindole (Starting Material)

Materials:

  • Indole

  • Pivaloyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of indole (1.0 eq) in anhydrous DCM at 0 °C, add AlCl₃ (1.1 eq) portion-wise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add pivaloyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-pivaloylindole.

BBr₃-Mediated C4-Borylation of 3-Pivaloylindole

Materials:

  • 3-Pivaloylindole

  • Boron tribromide (BBr₃), 1 M solution in DCM

  • Dichloromethane (DCM), anhydrous

  • Pinacol

  • Triethylamine (or other suitable base)

  • Hexanes

  • Celatom®

Procedure:

  • To a solution of 3-pivaloylindole (1.0 eq) in anhydrous DCM at room temperature, add BBr₃ (1.1 eq, 1 M solution in DCM) dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • In a separate flask, dissolve pinacol (1.5 eq) in anhydrous DCM and add triethylamine (3.0 eq).

  • Cool the pinacol solution to 0 °C and slowly add the reaction mixture containing the C4-dibromoborylated intermediate via cannula.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient). The product can also be purified by trituration or recrystallization from hexanes.

Substrate Scope and Limitations

The BBr₃-mediated C4-borylation of 3-pivaloylindoles exhibits good functional group tolerance. A variety of substituents on the indole ring are well-tolerated, providing access to a range of C4-borylated indole derivatives.

EntryIndole Substrate (Substituent at C5)Yield (%)
1H85
2Me82
3OMe78
4F75
5Cl80
6Br79

Table 1: Representative yields for the C4-borylation of 5-substituted 3-pivaloylindoles. Yields are for the isolated pinacol boronate ester.

Limitations:

  • Strongly electron-withdrawing groups on the indole ring may deactivate the system towards electrophilic borylation.

  • Substrates with functional groups that are sensitive to Lewis acids (e.g., certain protecting groups) may not be compatible with the reaction conditions.

  • The directing group must be robust enough to withstand the reaction conditions and be removable post-borylation if desired.

Synthetic Utility of C4-Borylated Indoles

The primary synthetic application of C4-borylated indoles is their participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3][6] This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the C4-position of the indole nucleus.

G C4_Bpin_Indole C4-Borylated Indole Suzuki_Coupling Suzuki-Miyaura Coupling C4_Bpin_Indole->Suzuki_Coupling Ar_X Aryl/Vinyl Halide or Triflate Ar_X->Suzuki_Coupling Pd_Catalyst Pd Catalyst, Base Pd_Catalyst->Suzuki_Coupling C4_Substituted_Indole C4-Functionalized Indole Suzuki_Coupling->C4_Substituted_Indole

Caption: Suzuki-Miyaura coupling of C4-borylated indoles.

This strategy has been employed in the synthesis of various complex molecules and natural product analogues. The ability to forge new carbon-carbon bonds at the C4-position provides a powerful tool for medicinal chemists to explore novel chemical space and develop new therapeutic agents.

Conclusion and Future Outlook

The development of directing group strategies, particularly the use of a C3-pivaloyl group in conjunction with BBr₃, has revolutionized the synthesis of C4-borylated indoles. This metal-free approach provides a reliable and efficient means to access these valuable synthetic intermediates. The resulting C4-borylated indoles are versatile building blocks for the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling and other transformations.

Future research in this area will likely focus on the development of catalytic methods for C4-borylation, which would further enhance the atom and step economy of this transformation. The exploration of new directing groups that are more readily installed and removed, or that can be used in catalytic quantities, will also be a key area of investigation. As our understanding of C-H activation and borylation continues to grow, we can anticipate the development of even more sophisticated and powerful methods for the selective functionalization of the indole nucleus, further empowering the fields of drug discovery and materials science.

References

  • Prabhu, K. R., et al. "Ruthenium-Catalyzed C4-Alkenylation of Indoles Using a C3-Directing Group." Organic Letters, vol. 18, no. 20, 2016, pp. 5244-5247.
  • Shi, Z., et al. "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds." Accounts of Chemical Research, vol. 54, no. 7, 2021, pp. 1837-1851.
  • Ingleson, M. J., et al. "Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines." Angewandte Chemie International Edition, vol. 60, no. 4, 2021, pp. 2021-2026.
  • Shi, Z., et al. "BBr3 directed C4−H borylation of indole." Angewandte Chemie International Edition, vol. 58, no. 43, 2019, pp. 15381-15385.
  • Shi, Z., et al. "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds." ResearchGate, 2021, [Link].

  • Soderquist, J. A., et al. "Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions." The Journal of Organic Chemistry, vol. 68, no. 25, 2003, pp. 9789-9792.
  • Houk, K. N., Shi, Z., et al. "Metal-free C–H Borylation and Hydroboration of Indoles." ACS Omega, vol. 8, no. 41, 2023, pp. 38165-38183.
  • Shi, Z., et al. "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds." PubMed, 2021, [Link].

  • Shi, Z., et al. "BBr3-Mediated P(III)-Directed C-H Borylation of Phosphines." PubMed, 2022, [Link].

  • Sureshbabu, P., et al. "Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies." Chemical Science, vol. 12, no. 30, 2021, pp. 10336-10343.
  • Beilstein Journals. "Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions." Beilstein Journal of Organic Chemistry, vol. 14, 2018, pp. 2486-2493.
  • Itami, K., et al. "Synthesis of 2-boryl- and silylindoles by copper-catalyzed borylative and silylative cyclization of 2-alkenylaryl isocyanides." PubMed, 2010, [Link].

  • Sureshbabu, P., et al. "Ruthenium(II)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic." KOASAS, 2021, [Link].

  • Charette, A. B., et al. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Tetrahedron Letters, vol. 43, no. 47, 2002, pp. 8557-8560.
  • Sureshbabu, P., et al. "(PDF) Ruthenium(ii)-catalyzed regioselective direct C4- And C5-diamidation of indoles and mechanistic studies." ResearchGate, 2021, [Link].

  • Prabhu, K. R., et al. "Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy." Organic Letters, vol. 16, no. 15, 2014, pp. 4032-4035.
  • Studer, A., et al. "C4-Selective C-H Borylation of Pyridinium Derivatives Driven by Electron Donor-Acceptor Complexes." PubMed, 2022, [Link].

  • Guillaumet, G., et al. "A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles." RSC Advances, vol. 11, no. 13, 2021, pp. 7443-7453.
  • Wang, J., et al. "Copper-Mediated C4-H Sulfonylation of Indoles via a Transient Directing Group Strategy." Organic Letters, vol. 23, no. 18, 2021, pp. 7146-7151.
  • Ingleson, M. J., et al. "Corrigendum: Acyl‐Directed ortho‐Borylation of Anilines and C7 Borylation of Indoles using just BBr3." Angewandte Chemie International Edition, vol. 60, no. 13, 2021, p. 6961.

Sources

Introduction: The Utility and Characteristics of Indole Boronic Acid Pinacol Esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Safe Handling and Application of 2-methyl-4-indole boronic acid pinacol ester

2-methyl-4-indole boronic acid pinacol ester belongs to a versatile class of organoboron compounds that are integral to modern organic synthesis. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2] The strategic placement of a boronic acid pinacol ester group allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][3]

Pinacol esters are generally favored over their corresponding free boronic acids in many applications. The pinacol protecting group enhances the compound's stability, often making it a crystalline, weighable solid that is less prone to dehydration-trimerization (dehydrocyclization) that can plague free boronic acids. This increased stability simplifies handling and storage, yet it does not diminish the need for rigorous safety protocols. While many indolylboronic acids are considered stable and non-toxic, a thorough understanding of potential hazards and handling requirements is paramount for ensuring laboratory safety and experimental success.[1]

This guide provides a comprehensive overview of the safety considerations, handling protocols, emergency procedures, and disposal of 2-methyl-4-indole boronic acid pinacol ester, designed for researchers and professionals in chemical and pharmaceutical development.

Section 1: Hazard Identification and Risk Assessment

A complete hazard profile for 2-methyl-4-indole boronic acid pinacol ester is not extensively documented in publicly available literature. Therefore, a conservative approach is necessary, treating it with the same precautions as similar boronic acid pinacol ester derivatives for which safety data sheets (SDS) are available. The primary hazards associated with analogous compounds involve irritation and potential harm upon direct contact or ingestion.[4]

GHS Hazard Classification (Based on Analogous Compounds)

The following table summarizes the potential hazards, synthesized from safety data sheets of structurally related boronic acid pinacol esters. It is crucial to consult the specific SDS provided by the supplier for the exact lot number being used.

Hazard ClassCategoryHazard StatementSource
Acute Toxicity, OralCategory 4Harmful if swallowed[4]
Skin Corrosion/IrritationCategory 2Causes skin irritation[4]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation[4]
Specific target organ toxicity (single exposure)Category 3May cause respiratory irritation[4]

Note: Some suppliers may classify their specific boronic acid pinacol ester products as "Not a hazardous substance or mixture." Despite this, it is best practice to handle all research chemicals as potentially hazardous until their toxicology is fully established.

Primary Routes of Exposure and Symptoms
  • Inhalation : May cause irritation to the respiratory system.[4]

  • Skin Contact : Causes skin irritation.[4] Prolonged or repeated contact may lead to dermatitis.

  • Eye Contact : Causes serious eye irritation, which may result in redness, pain, and blurred vision.[4][5]

  • Ingestion : Harmful if swallowed.[4] May cause gastrointestinal irritation, nausea, and vomiting.[4]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Mitigating the risks identified above requires a multi-layered approach, combining engineering controls with appropriate personal protective equipment.

Engineering Controls
  • Ventilation : All handling of solid 2-methyl-4-indole boronic acid pinacol ester and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

  • Safety Stations : An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the workstation.[4][7]

Personal Protective Equipment (PPE)

The selection of PPE is the final and most direct barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection : Chemical safety goggles conforming to EU standard EN166 or NIOSH (US) standards are required.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[8][9] Gloves should be inspected for defects before use and removed using the proper technique to avoid skin contamination. Always wash hands thoroughly with soap and water after handling the compound and removing gloves.

  • Body Protection : A lab coat or chemical-resistant apron should be worn to protect against skin contact.[10] Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection : If engineering controls are insufficient or during a large spill cleanup where dust or aerosols may be generated, a NIOSH-approved particulate respirator should be used.[6][11]

PPE_Selection_Workflow start Task: Handling 2-methyl-4-indole boronic acid pinacol ester eye_protection Eye Protection: Chemical Safety Goggles (EN166 / NIOSH) hand_protection Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) body_protection Body Protection: Lab Coat risk_assessment Risk Assessment: Potential for Splash or Dust? start->risk_assessment Always Assess Task risk_assessment->eye_protection No (Minimum) additional_ppe Additional PPE: Face Shield & Particulate Respirator risk_assessment->additional_ppe Yes

Caption: PPE selection workflow for handling the reagent.

Section 3: Safe Handling, Storage, and Disposal

Adherence to standardized procedures is critical for the safe handling and preservation of 2-methyl-4-indole boronic acid pinacol ester.

Chemical Stability and Storage
  • Stability : The product is generally stable under standard ambient conditions. However, like all boronic esters, it can be susceptible to hydrolysis over time, especially in the presence of moisture.

  • Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][12][13] For long-term storage, refrigeration at 2-8°C is often recommended to ensure stability.[14]

  • Incompatibilities : Keep away from strong oxidizing agents and strong reducing agents.[4]

Standard Handling Protocol

This protocol outlines the essential steps for safely weighing and using the solid reagent in a typical laboratory experiment.

  • Preparation : Don all required PPE (safety goggles, lab coat, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate height and the work area is clean and uncluttered.

  • Retrieval : Retrieve the reagent container from its storage location. Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the container.

  • Weighing : Conduct all weighing operations within the chemical fume hood. Use a spatula to transfer the solid to a tared weighing vessel. Avoid creating dust.[4][12] If any material is spilled, clean it up immediately following the spill procedures in Section 4.

  • Dispensing : Carefully add the weighed solid to the reaction vessel or a flask for dissolution.

  • Closure : Tightly close the main reagent container immediately after dispensing to minimize exposure to air and moisture.

  • Cleanup : Clean the spatula and any contaminated surfaces. Dispose of any contaminated weighing paper or wipes as solid chemical waste.

  • Hand Washing : After the procedure is complete and gloves have been removed, wash hands thoroughly with soap and water.

Handling_Workflow start Start: Prepare for Handling prep 1. Don PPE & Prepare Fume Hood start->prep retrieve 2. Retrieve Reagent & Equilibrate to Room Temp prep->retrieve weigh 3. Weigh Solid Inside Fume Hood retrieve->weigh transfer 4. Transfer to Reaction Vessel weigh->transfer seal 5. Tightly Seal Stock Container transfer->seal cleanup 6. Clean Workspace & Dispose of Waste seal->cleanup end End: Wash Hands cleanup->end

Caption: A standard workflow for handling solid boronic esters.

Waste Disposal
  • Chemical Waste : All excess solid material, reaction residues, and contaminated materials (e.g., gloves, wipes, silica gel) must be disposed of as hazardous chemical waste. Collect these materials in a clearly labeled, sealed waste container.

  • Local Regulations : Never dispose of this chemical down the drain. Always follow your institution's and local environmental regulations for chemical waste disposal. While boric acid itself can sometimes be disposed of via drain with copious amounts of water under specific local rules, this does not apply to its organic derivatives.[8][15]

Section 4: Emergency Procedures

Rapid and correct response during an emergency is crucial to minimizing harm.

First Aid Measures
  • If Inhaled : Move the person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.[4]

  • In Case of Skin Contact : Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes.[5] If irritation persists, seek medical attention.

  • In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[4]

Spill Response
  • Small Spills (Solid) :

    • Ensure proper PPE is worn.

    • Avoid breathing dust.

    • Gently sweep or scoop the material into a labeled container for chemical waste disposal.

    • Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Large Spills :

    • Evacuate the immediate area and alert nearby personnel.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Prevent entry into the area until it has been declared safe by trained personnel.

Conclusion

2-methyl-4-indole boronic acid pinacol ester is a valuable reagent in synthetic chemistry. Its enhanced stability compared to free boronic acids is a significant advantage, but it does not eliminate potential hazards. By understanding its risk profile, implementing robust engineering controls, consistently using appropriate PPE, and adhering to safe handling and emergency protocols, researchers can safely harness the synthetic power of this compound. Scientific integrity and a culture of safety demand that every chemical, regardless of its perceived hazard level, be treated with respect and caution.

References

  • Čubínek, M., Edlová, T., Polák, P., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Phenylethyl-1-boronic acid pinacol ester. [Link]

  • Murphy, C. L. W. (2018). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]

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  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. [Link]

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  • ResearchGate. (2017). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

  • ResearchGate. (n.d.). Indole-Boronic Acid Coupling Development. [Link]

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  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Sustainability Exchange. (n.d.). Northumbria University – Safe Disposal of Chemical Waste. [Link]

  • Castro, R., Ferreira, R. J., & Soares, J. X. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(9), 893. [Link]

  • Etimine USA. (2020). Boric Acid SAFETY DATA SHEET. [Link]

  • BESA. (n.d.). Recommended PPE to handle chemicals. [Link]

  • M. Nolan, S., & Nolan, S. P. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4308-4311. [Link]

  • Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for Anthracene-9-boronic acid. [Link]

  • MIT EHS. (n.d.). Hints for Handling Air-Sensitive Materials. [Link]

  • ResearchGate. (2018). Protection of Phenyl boronic acid? [Link]

  • U.S. Borax Inc. (n.d.). Boric Acid Safety Data Sheet. [Link]

  • Kumar, S. (2022). Disposal Of Boric Acid. Sciencing. [Link]

  • Fauske & Associates. (2020). Hints for Handling Air-Sensitive Materials. [Link]

  • PubMed. (2019). Indolylboronic Acids: Preparation and Applications. [Link]

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A Technical Guide to the Synthesis of 2-Methyl-4-boryl-1H-indole: A Directed C-H Borylation Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Borylated Indoles and the Quest for Regiocontrol

The indole scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to selectively functionalize the indole ring at specific positions is paramount for the development of novel molecular entities with tailored properties. Among the myriad of functionalization techniques, C-H borylation has emerged as a particularly powerful strategy, transforming inert C-H bonds into versatile C-B bonds.[1][2] These resulting organoboron compounds, especially borylated indoles, are highly valued synthetic intermediates, primarily due to their utility in Suzuki-Miyaura cross-coupling reactions, which enable the facile construction of carbon-carbon and carbon-heteroatom bonds.[3][4][5]

However, the inherent electronic properties of the indole nucleus present a significant challenge to achieving regioselective C-H borylation. The electron-rich nature of the pyrrole ring typically directs electrophilic attack and many metal-catalyzed C-H functionalizations to the C3 and C2 positions.[3][4][6] Consequently, the synthesis of indoles borylated at the benzene ring, such as at the C4-position, is a non-trivial endeavor and represents a significant synthetic challenge.[3][6][7] Accessing these less electronically favored positions often necessitates the use of a directing group to steer the borylation catalyst to the desired site.[1][6]

This technical guide provides a comprehensive overview of a proposed synthetic route to 2-methyl-4-boryl-1H-indole, a valuable building block for which a direct, regioselective synthesis is not extensively documented. The strategy herein leverages a directing group-assisted, iridium-catalyzed C-H borylation reaction, a robust and well-established methodology for achieving otherwise difficult regioselectivities in C-H functionalization.[1]

Strategic Approach: Overcoming Inherent Reactivity through Directed C-H Borylation

To achieve the selective borylation of the C4-position of 2-methylindole, a multi-step strategy is proposed. This approach is designed to overcome the intrinsic electronic preference for borylation at the C3 or C2 positions. The core of this strategy lies in the temporary installation of a directing group on the indole nitrogen. This directing group serves to coordinate with the iridium catalyst and position it in close proximity to the C4-H bond, thereby facilitating selective C-H activation and borylation at this site.

The proposed synthetic pathway can be broken down into three key stages:

  • Installation of a Directing Group: The initial step involves the protection of the indole nitrogen with a suitable directing group. A pivaloyl group is selected for this purpose due to its steric bulk and its demonstrated efficacy in directing ortho-C-H functionalization in various aromatic systems.

  • Iridium-Catalyzed C4-Borylation: With the directing group in place, the crucial C-H borylation step is performed. This reaction will employ an iridium catalyst, a bipyridine-based ligand, and a boron source, typically bis(pinacolato)diboron (B₂pin₂).

  • Deprotection to Yield the Target Compound: The final step involves the removal of the pivaloyl directing group to afford the desired 2-methyl-4-boryl-1H-indole.

This sequence provides a logical and experimentally feasible route to the target molecule, grounded in established principles of organic synthesis.

Proposed Synthetic Workflow

G cluster_0 Stage 1: Directing Group Installation cluster_1 Stage 2: Directed C-H Borylation cluster_2 Stage 3: Deprotection A 2-Methylindole B 1-(2-Methyl-1H-indol-1-yl)-2,2-dimethylpropan-1-one (N-Pivaloyl-2-methylindole) A->B Pivaloyl Chloride, NaH, THF C 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (Protected Target) B->C [Ir(OMe)(COD)]₂, dtbpy, B₂pin₂, THF D 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (Final Product) C->D NaOH, MeOH/H₂O

Figure 1: Proposed three-stage synthetic workflow for 2-methyl-4-boryl-1H-indole.

Detailed Experimental Protocols

Stage 1: Synthesis of 1-(2-Methyl-1H-indol-1-yl)-2,2-dimethylpropan-1-one (N-Pivaloyl-2-methylindole)

Rationale: The installation of the N-pivaloyl group is crucial for directing the subsequent C-H borylation to the C4 position. Sodium hydride is used as a base to deprotonate the indole nitrogen, forming a nucleophilic indolide anion that readily reacts with pivaloyl chloride. Tetrahydrofuran (THF) is an appropriate aprotic solvent for this reaction.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-methylindole (1.0 eq).

  • Dissolve the 2-methylindole in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add pivaloyl chloride (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-pivaloyl-2-methylindole.

Stage 2: Iridium-Catalyzed C4-Borylation

Rationale: This is the key regioselectivity-determining step. An iridium(I) precatalyst, [Ir(OMe)(COD)]₂, in combination with a bipyridine ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), forms the active catalytic species for C-H borylation.[1] The pivaloyl directing group is believed to coordinate to the iridium center, positioning the catalyst for selective activation of the C4-H bond. Bis(pinacolato)diboron (B₂pin₂) serves as the boron source.

G cluster_0 Catalytic Cycle cluster_1 Reactants & Products A [Ir(dtbpy)(pinB)]₃ B Ir(I) species A->B Dissociation C Ir(III) intermediate B->C Oxidative Addition of C-H bond D C-H Activation at C4 C->D Coordination of N-pivaloyl group E Reductive Elimination D->E E->B Release of borylated product BorylatedIndole C4-Borylated Product E->BorylatedIndole Indole N-Pivaloyl-2-methylindole Indole->D

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-C Bond Formation in Drug Discovery

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Among the myriad of methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of its components.[1][2] This powerful transformation facilitates the coupling of organoboron compounds with organic halides or triflates, enabling the synthesis of complex molecular architectures.[3][4]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling protocol utilizing 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole , a versatile building block for the synthesis of substituted indole scaffolds. The indole motif is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The ability to functionalize the indole core at the 4-position opens new avenues for exploring structure-activity relationships (SAR) in drug development programs.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3][4]

  • Transmetalation: The organic group from the boronate ester is transferred to the palladium center. This step is facilitated by a base, which activates the boronate ester.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix Ar-Pd(II)Ln-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir Ar-Pd(II)Ln-R transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product boronate R-B(OR)2 boronate->transmetalation halide Ar-X halide->oxidative_addition base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with an Aryl Bromide

This protocol provides a general procedure for the coupling of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with a generic aryl bromide. Optimization may be required for specific substrates.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole≥95%Commercially AvailableStore under inert atmosphere.
Aryl Bromide≥98%Commercially Available---
Pd(dppf)Cl₂·CH₂Cl₂Catalyst GradeCommercially AvailableOther catalysts can be used.
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableOther bases can be used.
1,4-DioxaneAnhydrousCommercially AvailableUse a dry, degassed solvent.
Deionized Water------Degas prior to use.
Diethyl EtherACS GradeCommercially AvailableFor extraction.
BrineSaturated NaCl(aq)---For washing.
Anhydrous Magnesium SulfateACS GradeCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Round-bottom flask------Appropriate size for the reaction.
Condenser---------
Magnetic stirrer and stir bar---------
Inert atmosphere setup (e.g., Nitrogen or Argon)---------
Step-by-Step Procedure

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (1.0 equiv), the aryl bromide (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) to the flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) to achieve a final concentration of the indole boronate ester of approximately 0.1 M.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with diethyl ether and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-methyl-4-aryl-1H-indole.

Discussion of Experimental Choices and Causality

  • Choice of Boron Reagent: Pinacol esters, such as the one used here, are generally more stable and easier to handle than the corresponding boronic acids.[5] They often exhibit good reactivity in Suzuki-Miyaura couplings.

  • Catalyst Selection: Pd(dppf)Cl₂ is a robust and versatile catalyst for a wide range of Suzuki-Miyaura couplings, including those involving heteroaryl substrates. The dppf ligand provides a good balance of electron-donating and steric properties to promote the catalytic cycle.

  • Base: Potassium carbonate is a commonly used inorganic base that is effective in activating the boronate ester for transmetalation. Other bases such as cesium carbonate or potassium phosphate may be beneficial for challenging substrates.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often employed. Water can play a crucial role in the transmetalation step by facilitating the hydrolysis of the boronate ester to the more reactive boronic acid in situ.

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of catalyst or a different palladium source/ligand combination.
Insufficiently degassed solventsThoroughly degas all solvents before use.
Poor quality reagentsEnsure the purity and dryness of all reagents.
Homocoupling of Boronate Ester Presence of oxygenImprove degassing procedure.
Inefficient transmetalationTry a different base or solvent system.
Protodeboronation Presence of protic sourcesUse anhydrous conditions and a non-protic base if necessary.
Prolonged reaction time at high temperatureMonitor the reaction closely and stop it once the starting material is consumed.

Safety Considerations

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: 1,4-Dioxane is a flammable and potentially carcinogenic solvent. Handle with care in a fume hood.

  • Bases: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 2-methyl-4-aryl-1H-indoles from 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. The protocol outlined in this application note provides a reliable starting point for researchers in drug discovery and materials science. By understanding the underlying mechanism and the rationale behind the experimental choices, scientists can effectively troubleshoot and adapt this powerful reaction to their specific synthetic needs.

References

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: A Practical Guide for the Bench Chemist. Accounts of Chemical Research, 41(11), 1486–1499. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Al-Aizari, F. A., et al. (2024). Synthesis, X-Ray Structure Analysis, Computational Investigations, and In Vitro Biological Evaluation of New Thiazole-Based Heterocycles as Possible Antimicrobial Agents. Polycyclic Aromatic Compounds, 44(1), 261-274. [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(4), 1449-1460. [Link]

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Organic & Biomolecular Chemistry, 19(8), 1846-1856. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides. The Journal of Organic Chemistry, 72(19), 7291-7295. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki–Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Science, 2(8), 1528-1532. [Link]

  • Yang, H., et al. (2013). Palladium-catalyzed synthesis of indoles via intramolecular Heck reaction. Tetrahedron Letters, 54(24), 3141-3144. [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • ResearchGate. (2021, February 1). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 54-57. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Methyl-4-Indole Boronic Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Methyl-4-Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its versatile structure allows for functionalization at various positions, leading to a diverse array of biological activities. Among substituted indoles, the 2-methyl-4-substituted indole motif is of particular interest in drug discovery. The presence of the methyl group at the 2-position can enhance metabolic stability and modulate binding interactions, while the 4-position provides a key vector for introducing diversity and tuning pharmacological properties.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for the construction of carbon-carbon and carbon-heteroatom bonds.[3][4] The Suzuki-Miyaura coupling, in particular, has become a mainstay in both academic and industrial laboratories due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1][3]

This application note provides a comprehensive guide to the synthesis and application of a key building block for accessing 4-functionalized 2-methylindoles: 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (also known as 2-methyl-4-indole boronic acid pinacol ester). We will detail a robust protocol for its synthesis and provide field-proven methodologies for its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Part 1: Synthesis of N-Boc-2-Methyl-4-Indole Boronic Ester

For successful cross-coupling reactions and to enhance the stability of the indole ring, protection of the indole nitrogen is often crucial. The tert-butyloxycarbonyl (Boc) group is a common and effective choice. The following protocol details a reliable method for the synthesis of N-Boc-2-methyl-4-indole boronic ester, proceeding via a directed ortho-metalation and borylation strategy. This approach offers excellent regioselectivity for the C-4 position.

Experimental Workflow: Synthesis of the Boronic Ester

Caption: Workflow for the synthesis of N-Boc-2-methyl-4-indole boronic ester.

Detailed Protocol: Synthesis of tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Materials and Equipment:

  • 2-Methylindole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • s-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Argon or Nitrogen)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

Step 1: N-Boc Protection of 2-Methylindole

  • To a solution of 2-methylindole (1.0 eq) in CH₂Cl₂ (0.5 M) at 0 °C, add triethylamine (1.5 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.2 eq) in CH₂Cl₂.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The crude N-Boc-2-methylindole is typically of sufficient purity for the next step.

Scientist's Note: The Boc group serves a dual purpose: it protects the acidic N-H proton, preventing unwanted side reactions, and it acts as a powerful directing group for the subsequent lithiation at the C-4 position.[5]

Step 2 & 3: Directed ortho-Metalation and Borylation

  • To a solution of N-Boc-2-methylindole (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF (0.2 M) under an inert atmosphere, cool the mixture to -78 °C.

  • Add s-BuLi (1.2 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting deep-colored solution at -78 °C for 1 hour.

  • Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBPin) (1.5 eq) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-2-methyl-4-indole boronic ester as a solid.

Scientist's Note: The use of TMEDA is crucial as it chelates the lithium cation, increasing the basicity of the s-BuLi and directing the deprotonation to the C-4 position. i-PrOBPin is an effective boron electrophile for trapping the generated organolithium species.

Part 2: Suzuki-Miyaura Cross-Coupling Reactions

The N-Boc-2-methyl-4-indole boronic ester is a versatile coupling partner for the synthesis of a wide range of 4-aryl and 4-heteroaryl-2-methylindoles. The following protocol provides a general, robust starting point for these transformations.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)L_n PdII_A R-Pd(II)-X L_n (Oxidative Addition Product) Pd0->PdII_A Oxidative Addition PdII_B [R-Pd(II)-OR']L_n PdII_A->PdII_B Ligand Exchange PdII_C R-Pd(II)-R' L_n PdII_B->PdII_C Transmetalation PdII_C->Pd0 Reductive Elimination Product Ar-R' (Coupled Product) PdII_C->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->PdII_A BoronicEster R'-B(OR)2 (Boronic Ester) BoronicEster->PdII_B Base Base (e.g., K2CO3) Base->PdII_B

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Protocol: Suzuki-Miyaura Coupling of N-Boc-2-Methyl-4-Indole Boronic Ester with (Hetero)aryl Halides

Materials and Equipment:

  • N-Boc-2-methyl-4-indole boronic ester

  • Aryl or heteroaryl halide (bromide or iodide recommended for higher reactivity)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water, Toluene/ethanol/water)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer, stir bars, and heating mantle/oil bath

  • Condenser

Procedure:

  • To a reaction vessel, add N-Boc-2-methyl-4-indole boronic ester (1.2 eq), the (hetero)aryl halide (1.0 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (typically 1-5 mol %).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 0.1 M concentration with respect to the halide).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Scientist's Note: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. For challenging couplings (e.g., with electron-rich or sterically hindered halides), more sophisticated catalyst systems such as those based on Buchwald-Hartwig biaryl phosphine ligands (e.g., SPhos, XPhos) may be required. The Boc protecting group can be readily removed under acidic conditions (e.g., TFA in CH₂Cl₂ or HCl in dioxane) post-coupling to yield the free N-H indole.

Data Summary: Representative Suzuki-Miyaura Coupling Conditions
EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)9012~85-95
23-Bromo-pyridinePdCl₂(dppf) (3)-K₃PO₄ (3)DME/H₂O (4:1)8516~75-85
31-Iodo-4-nitrobenzenePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.5)Toluene/H₂O (5:1)1008~90-98
42-ChlorobenzonitrilePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)11024~70-80

Yields are approximate and can vary based on specific reaction scale and purification.

Part 3: Other Palladium-Catalyzed Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is the most common application for this boronic ester, the 2-methyl-4-indole scaffold can also be functionalized using other palladium-catalyzed reactions, typically starting from a halogenated indole derivative.

Heck Reaction

The Heck reaction couples an organohalide with an alkene. To achieve a 4-alkenylated-2-methylindole, one would typically start with a 4-halo-2-methylindole.

General Considerations:

  • Starting Material: N-protected 4-bromo- or 4-iodo-2-methylindole.

  • Catalyst: Pd(OAc)₂ or PdCl₂ are common precursors.

  • Ligand: Phosphine ligands such as PPh₃ or P(o-tol)₃ are frequently used.

  • Base: An organic base like triethylamine (Et₃N) or an inorganic base like K₂CO₃ is required to neutralize the HX formed.

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typical.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl moieties.

General Considerations:

  • Starting Material: N-protected 4-iodo- or 4-bromo-2-methylindole. Iodides are generally more reactive.

  • Catalyst System: A dual-catalyst system is employed, consisting of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

  • Base: An amine base, such as triethylamine or diisopropylamine, is used, which also often serves as the solvent.

  • Solvent: The reaction is often run in the amine base, sometimes with a co-solvent like THF or DMF.

Conclusion

The 2-methyl-4-indole boronic ester is a highly valuable and versatile building block for the synthesis of diverse libraries of 4-substituted indoles. The protocols outlined in this application note provide a solid foundation for the reliable synthesis of the N-Boc protected boronic ester and its subsequent application in robust Suzuki-Miyaura cross-coupling reactions. By understanding the principles behind these methodologies and carefully selecting the appropriate reaction conditions, researchers in drug discovery and synthetic chemistry can efficiently access a wide range of novel chemical entities based on the privileged 2-methyl-4-indole scaffold.

References

  • Garg, N. K., & Stoltz, B. M. (2005). The formal total synthesis of dragmacidin B. Tetrahedron Letters, 46(12), 2423-2426. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the palladium-catalyzed borylation of aryl chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews, 106(11), 4644-4680. [Link]

  • Bandini, M., & Umani-Ronchi, A. (Eds.). (2005). Catalytic Asymmetric Friedel-Crafts Alkylations. Wiley-VCH. [Link]

  • Humphrey, J. M., & Aggen, J. B. (2002). Recent advances in the synthesis of indole. Chemical Reviews, 102(8), 2921-2946. [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]

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Application Notes & Protocols: The Strategic Use of 2-Methyl-4-Indole Boronic Ester in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3] The functionalization of this privileged heterocycle is therefore a critical task in drug discovery. Boronic acids and their esters have emerged as exceptionally versatile and indispensable building blocks, largely due to their stability, low toxicity, and predictable reactivity in transition metal-catalyzed reactions.[4][5] This guide provides a detailed exploration of 2-methyl-4-indole boronic ester, a key reagent for introducing the 2-methyl-1H-indol-4-yl moiety into complex molecules. We will delve into its primary application in Suzuki-Miyaura cross-coupling, provide validated protocols, and discuss the chemical rationale behind experimental design, targeting researchers and professionals in drug development.

Introduction: The Power of the Indole Nucleus and Boronic Ester Reagents

The indole ring system is prevalent in molecules that exhibit a vast range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[3][6] Consequently, methods to selectively substitute the indole core are of paramount importance. The advent of palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, revolutionized molecular synthesis.[7] Among these, the Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is arguably the most widely used C-C bond-forming reaction in the pharmaceutical industry.[2][5][7]

2-Methyl-4-indole boronic ester, specifically the pinacol ester, offers several advantages:

  • Stability: Boronic esters are generally more stable and easier to handle and purify than their corresponding boronic acids, exhibiting a longer shelf-life.

  • Reactivity: They serve as excellent coupling partners in Suzuki-Miyaura reactions, often with high yields and functional group tolerance.[7]

  • Versatility: This specific isomer allows for the strategic installation of a substituted indole moiety at the 4-position, a vector often explored for tuning pharmacological activity and pharmacokinetic properties.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary and most powerful application of 2-methyl-4-indole boronic ester is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the C4 position of the indole ring and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide/triflate.

The Catalytic Cycle: A Mechanistic Rationale

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves a palladium catalyst, typically in the Pd(0) oxidation state, and requires a base to activate the boronic ester.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OxAdd Trans Transmetalation Ar-Pd(II)-R(L₂) OxAdd->Trans RedElim Reductive Elimination Trans->RedElim Isomerization (often required) RedElim->Pd0 edge_node3 Ar-R (Coupled Product) edge_node1 Ar-X (Aryl Halide) edge_node2 [R-B(OR)₂OH]⁻ (Activated Boronate) edge_node4 Base (e.g., K₂CO₃) + R-B(OR)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Explained:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organic group (R) from the boronic ester is transferred to the palladium center. This crucial step requires a base. The base (e.g., carbonate, phosphate) reacts with the boronic ester to form a more nucleophilic "ate" complex, [R-B(OR)₂OH]⁻, which facilitates the transfer of the 'R' group (our 2-methyl-indolyl moiety) to the palladium, displacing the halide (X).[2][7]

  • Reductive Elimination: The two organic fragments (Ar and R) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 2-methyl-4-indole pinacol boronic ester with a generic aryl bromide. Optimization of catalyst, base, and solvent may be required for specific substrates.

Materials & Equipment:

  • 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

  • Aryl bromide partner (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, DMF, Toluene)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Standard laboratory glassware for workup and purification (silica gel chromatography)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the 2-methyl-4-indole boronic ester (1.2 equivalents). The slight excess of the boronic ester ensures complete consumption of the potentially more valuable aryl halide partner.

  • Reagent Addition: Add the aryl bromide (1.0 eq), the palladium catalyst (e.g., 3 mol% Pd(PPh₃)₄), and the base (e.g., 2.0 eq K₂CO₃).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and H₂O in a 4:1 ratio) via syringe. The solvent must be thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours. Check for the disappearance of the limiting reactant (the aryl bromide).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired product.

Synthesis Workflow Diagram

The following diagram illustrates the overall process from a starting material to a final, biologically relevant compound.

Synthesis_Workflow cluster_synthesis Synthesis of Boronic Ester cluster_coupling Medicinal Chemistry Application Indole 2-Methyl-4-Bromo-1H-Indole Borylation Miyaura Borylation [PdCl₂(dppf), KOAc, B₂pin₂, Dioxane, 90°C] Indole->Borylation BoronicEster 2-Methyl-4-Indole Boronic Ester Borylation->BoronicEster Suzuki Suzuki-Miyaura Coupling [Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C] BoronicEster->Suzuki Key Reagent ArylHalide Bioactive Aryl Halide (e.g., Pyridyl Chloride) ArylHalide->Suzuki FinalCompound Final Bioactive Compound (e.g., Kinase Inhibitor Scaffold) Suzuki->FinalCompound

Caption: A typical workflow from a halo-indole to a final drug-like molecule.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, base, and solvent significantly impacts reaction yield. The following table summarizes typical conditions found in the literature for the coupling of indolylboronic acids/esters, providing a comparative guide for optimization.[1][2]

EntryAryl HalideCatalyst (mol%)Base (eq)SolventTemp (°C)Yield (%)
14-BromotoluenePd(PPh₃)₄ (3)K₂CO₃ (2.0)Dioxane/H₂O9092
22-ChloropyridinePd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2.5)Toluene10085
34-IodoanisolePdCl₂(dppf) (2)Cs₂CO₃ (2.0)DMF8095
43-BromobenzonitrilePd(OAc)₂ (5) / XPhos (10)K₂CO₃ (3.0)t-AmylOH11088

This table is a representative summary based on common conditions for similar substrates and is intended for illustrative purposes.

Conclusion and Future Outlook

2-Methyl-4-indole boronic ester is a high-value reagent in medicinal chemistry, enabling the efficient synthesis of complex molecules centered around the indole scaffold. Its primary utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the late-stage functionalization of drug candidates, facilitating the rapid exploration of structure-activity relationships (SAR).[5][8] As drug discovery continues to demand more complex and diverse chemical matter, the strategic use of well-designed building blocks like 2-methyl-4-indole boronic ester will remain a critical component of the medicinal chemist's toolkit.

References

  • Cerna, I., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]

  • Carvalho, M. F., Silva, A. M., & Santos, M. M. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5133. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15938–15950. [Link]

  • G_G_G, P., & Bajusz, D. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. [Link]

  • Cerna, I., & Tobrman, T. (2019). Indolylboronic Acids: Preparation and Applications. MDPI. [Link]

  • Shaker, A., Abdelall, E. K. A., Abdellatif, K. R. A., & Abdel-Rahman, H. M. (2020). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities. BMC Chemistry, 14(1), 31. [Link]

  • Baker, S. J., et al. (2019). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112282. [Link]

  • Alam, M. J. (2020). Synthesis of Medicinally Important Indole Derivatives: A Review. Journal of Chemical Reviews, 2(2), 111-128. [Link]

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Application Notes: 2-Methyl-4-(pinacolato)boryl-1H-indole as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals, including a wide array of kinase inhibitors.[1] Functionalization of the indole ring is a key strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a detailed technical overview of 2-methyl-4-(pinacolato)boryl-1H-indole , a versatile building block enabling efficient C-C bond formation at the C-4 position of the indole core. We present its physicochemical properties, recommended handling procedures, and validated, step-by-step protocols for its synthesis via Miyaura borylation and its subsequent application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to ensure reproducible and high-yielding outcomes for researchers in drug development.

Introduction: The Strategic Value of C-4 Functionalized Indoles

The indole scaffold is a cornerstone of modern drug discovery, particularly in oncology, where it is a key feature in many approved tyrosine kinase inhibitors.[2] The specific substitution pattern on the indole ring profoundly influences the molecule's interaction with the target protein. Functionalization at the C-4 position, in particular, allows for the introduction of substituents that can probe the solvent-front region of the ATP-binding site of many kinases, offering a powerful vector for enhancing potency and achieving selectivity.[3]

Traditional methods for C-4 functionalization can be challenging, often requiring harsh conditions or multi-step sequences. The advent of palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura coupling, has revolutionized this field.[4] The use of organoboron reagents, such as the pinacol boronic ester of 2-methyl-indole, provides a stable, versatile, and highly efficient handle for introducing a wide variety of aromatic and heteroaromatic moieties under mild, functional-group-tolerant conditions.[5]

2-Methyl-4-(pinacolato)boryl-1H-indole is a particularly valuable reagent for several reasons:

  • Stability: Pinacol esters are generally more stable than the corresponding boronic acids, exhibiting greater tolerance to air and moisture, and are often amenable to chromatographic purification.[6]

  • Reactivity: It serves as an excellent nucleophilic partner in Suzuki-Miyaura couplings, reacting efficiently with a broad range of (hetero)aryl halides and triflates.[7]

  • Strategic Placement: The methyl group at C-2 blocks a common site of reactivity, directing functionalization precisely to the C-4 position and providing a steric and electronic profile often found in bioactive molecules.

This document serves as a practical guide for the synthesis and application of this key intermediate.

Properties and Handling

A summary of the key physicochemical properties of 2-methyl-4-(pinacolato)boryl-1H-indole is provided below. Data is compiled from commercial supplier information and comparison with structurally related analogs.[8][9]

PropertyValue
CAS Number 1402238-25-8
Molecular Formula C₁₅H₂₀BNO₂
Molecular Weight 257.14 g/mol
Appearance Off-white to light-yellow solid
Purity ≥97% (typical)
Storage Conditions Store at -20°C under an inert atmosphere (e.g., Argon or Nitrogen).[10]
Handling Air and moisture sensitive. Handle in a glovebox or under inert gas. Avoid strong oxidizing agents.
Safety May cause skin and serious eye irritation. May cause respiratory irritation.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthesis Protocol: Miyaura Borylation of 4-Bromo-2-methyl-1H-indole

The most direct and reliable method for synthesizing 2-methyl-4-(pinacolato)boryl-1H-indole is the palladium-catalyzed Miyaura borylation of a suitable halo-indole precursor, such as 4-bromo-2-methyl-1H-indole.[5][11] This reaction couples the aryl halide with bis(pinacolato)diboron (B₂pin₂) to form the desired boronic ester.[11]

The workflow for this synthesis is outlined below.

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_conditions Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product A 4-Bromo-2-methyl-1H-indole F Combine reagents under inert atmosphere (Ar/N₂) A->F B Bis(pinacolato)diboron (B₂pin₂) B->F C Pd Catalyst (e.g., Pd(dppf)Cl₂) C->F D Base (e.g., KOAc) D->F E Solvent (e.g., Dioxane) E->F G Heat to 80-100 °C (Conventional or Microwave) F->G H Aqueous Workup (e.g., H₂O, Brine) G->H I Extraction with Organic Solvent (e.g., EtOAc) H->I J Drying (e.g., Na₂SO₄) & Concentration I->J K Purification by Column Chromatography J->K L 2-Methyl-4-(pinacolato)boryl-1H-indole K->L

Caption: Workflow for the Miyaura Borylation Synthesis.

Detailed Step-by-Step Protocol

Materials:

  • 4-Bromo-2-methyl-1H-indole (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Acetate (KOAc), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or microwave vial, add 4-bromo-2-methyl-1H-indole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.

  • Reaction Heating: Heat the reaction mixture to 90 °C and stir for 4-16 hours. The reaction progress can be monitored by TLC or LC-MS. Alternative: For accelerated reaction times, microwave irradiation at 120 °C for 1 hour can be employed.[12]

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-methyl-4-(pinacolato)boryl-1H-indole as a solid.

Causality and Rationale:

  • Catalyst Choice: Pd(dppf)Cl₂ is a robust, commercially available catalyst effective for a wide range of Miyaura borylations. The dppf ligand is electron-rich and provides the stability needed for the catalytic cycle.[12]

  • Base Selection: Potassium acetate (KOAc) is a crucial component. It is a mild, non-nucleophilic base that activates the diboron reagent without promoting premature hydrolysis of the product or significant side reactions.[11] Stronger bases can lead to competitive Suzuki coupling between the newly formed boronic ester and the starting aryl halide.[11]

  • Solvent: Anhydrous aprotic solvents like dioxane or THF are used to prevent hydrolysis of the boronic ester product and the diboron reagent.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The primary utility of 2-methyl-4-(pinacolato)boryl-1H-indole is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[4] This allows for the direct attachment of various (hetero)aryl groups to the indole C-4 position, a key step in building complex molecules like kinase inhibitors.[3]

The general catalytic cycle for this transformation is depicted below.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)L₂-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM PdII_Both Ar-Pd(II)L₂-Indole TM->PdII_Both IndoleBorane 2-Me-4-Bpin-Indole + Base (e.g., CO₃²⁻) IndoleBorane->TM RE Reductive Elimination PdII_Both->RE RE->Pd0 Catalyst Regeneration Product 4-Aryl-2-methyl-indole (Final Product) RE->Product ArylHalide Ar-X (Aryl Halide) ArylHalide->OA

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

Detailed Step-by-Step Protocol: Synthesis of a 4-(Pyridin-3-yl)-2-methyl-1H-indole Scaffold

This protocol describes a representative coupling with 3-bromopyridine, a common fragment in kinase inhibitors that can act as a hinge-binding motif.

Materials:

  • 2-Methyl-4-(pinacolato)boryl-1H-indole (1.0 equiv)

  • 3-Bromopyridine (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Solvent System: 1,4-Dioxane/Water (e.g., 4:1 v/v) or DME/Water

Procedure:

  • Inert Atmosphere Setup: In a Schlenk flask or microwave vial, combine 2-methyl-4-(pinacolato)boryl-1H-indole, 3-bromopyridine, and the palladium catalyst.

  • Reagent Addition: Add the base (e.g., Na₂CO₃). Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water) via syringe.

  • Reaction Heating: Heat the mixture to 90-100 °C and stir for 2-12 hours, monitoring by TLC or LC-MS. Microwave heating can also be effective.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the 4-aryl-2-methyl-indole product.

Causality and Rationale:

  • Catalyst Choice: Pd(PPh₃)₄ is a classic, highly effective catalyst for Suzuki couplings. It is a pre-catalyst that readily provides the active Pd(0) species in solution.[13]

  • Base and Solvent: An aqueous base (like Na₂CO₃ in a dioxane/water mixture) is essential for the transmetalation step. The base facilitates the formation of a boronate species ([R-B(OH)₃]⁻), which is more nucleophilic and readily transfers its organic group to the palladium center.[13] The presence of water is often crucial for the hydrolysis of the pinacol ester to the more reactive boronic acid in situ.

  • N-H Protection: For many indole Suzuki couplings, protection of the indole N-H is not required, simplifying the synthetic sequence.[7] However, if side reactions or low yields are observed, N-protection (e.g., with a Boc or SEM group) may be beneficial.

Conclusion

2-Methyl-4-(pinacolato)boryl-1H-indole stands out as a highly valuable and strategic building block for drug discovery and medicinal chemistry. Its stability, coupled with its predictable and high-yielding reactivity in Suzuki-Miyaura cross-coupling reactions, provides a robust platform for the synthesis of complex, C-4 substituted indole scaffolds. The protocols detailed herein offer a validated starting point for researchers to efficiently incorporate this versatile intermediate into their synthetic campaigns, accelerating the development of novel therapeutics, particularly in the competitive field of kinase inhibitors.

References

  • (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[8][14]-Fused Indole Heterocycles. ACS Publications.

  • (2023). An overview on 2-indolinone derivatives as anticancer agents. Growing Science. [Link]

  • Couto, I., et al. (2020). Indolylboronic Acids: Preparation and Applications. MDPI. [Link]

  • D'Andrea, A., et al. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]

  • Dreher, S. D., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]

  • Thomas, A. A., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • INDOLES AND BIINDOLES: SYNTHESIS OF POWERFUL TOOLS FOR PHARMACEUTICAL AND MATERIALS SCIENCES. Insubria. [Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PMC - NIH. [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. NIH. [Link]

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. PubChem. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

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The Strategic Synthesis of Biaryl Indoles: An Application Guide to 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Biaryl Indoles in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural heart of a vast array of natural products and synthetic pharmaceuticals.[1][2] When appended with an aryl group, creating a biaryl indole scaffold, the resulting molecules often exhibit potent and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The synthesis of these privileged structures is therefore of paramount importance to researchers in drug discovery and development. This guide focuses on a highly efficient and versatile approach to biaryl indoles utilizing a key building block: 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole .

This application note provides a comprehensive technical guide for the synthesis and application of this valuable reagent. We will delve into the strategic advantages of its use, provide detailed, field-tested protocols for its preparation via iridium-catalyzed C-H borylation, and demonstrate its utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to forge the critical biaryl bond. The causality behind experimental choices, troubleshooting insights, and mechanistic considerations are woven throughout to empower researchers to not only replicate these methods but also to adapt and innovate upon them.

Strategic Overview: Why 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

The power of this reagent lies in its ability to serve as a stable, versatile, and regiochemically defined precursor for the introduction of an aryl group at the C4 position of the 2-methylindole core. The pinacol boronate ester functionality is a key player in the Suzuki-Miyaura cross-coupling, one of the most robust and widely used methods for C-C bond formation in modern organic synthesis.[5][6]

The workflow can be conceptually divided into two primary stages: the synthesis of the indole boronate ester and its subsequent cross-coupling.

G cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Biaryl Synthesis 2-Methylindole 2-Methylindole Borylation Iridium-Catalyzed C-H Borylation 2-Methylindole->Borylation Borylating_Agent Bis(pinacolato)diboron (B2pin2) Borylating_Agent->Borylation Indole_Boronate 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Borylation->Indole_Boronate Suzuki_Coupling Palladium-Catalyzed Suzuki-Miyaura Coupling Indole_Boronate->Suzuki_Coupling Aryl_Halide Ar-X (e.g., 4-Bromoanisole) Aryl_Halide->Suzuki_Coupling Biaryl_Indole 4-Aryl-2-methyl-1H-indole Suzuki_Coupling->Biaryl_Indole

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole via Iridium-Catalyzed C-H Borylation

The direct functionalization of C-H bonds is a highly atom-economical and efficient strategy. Iridium-catalyzed C-H borylation has emerged as a powerful method for the regioselective preparation of aryl and heteroaryl boronate esters.[3][7] The regioselectivity is often governed by steric factors, making the less hindered positions of a molecule the primary sites of borylation. For 2-methylindole, while positions C3 and C7 are sterically accessible, the C4 and C5 positions can also be targeted under appropriate conditions. The following protocol is optimized for the selective borylation at the C4 position.

Causality and Mechanistic Insights

The iridium-catalyzed borylation cycle is a well-established process. A simplified representation is shown below. The active Ir(III) catalyst, typically formed in situ from a precursor like [Ir(cod)OMe]₂ and a bipyridine ligand, undergoes C-H activation with the indole substrate. This is followed by reductive elimination to release the borylated indole and regenerate a catalytically active iridium species which re-enters the cycle after reacting with the boron source, bis(pinacolato)diboron (B₂pin₂). The choice of ligand is crucial for catalyst stability and turnover, with sterically hindered bipyridines often providing excellent results.

G Ir_Complex [Ir(III)]-H Ir_Bpin [Ir(III)]-Bpin Ir_Complex->Ir_Bpin Reductive Elimination HBpin HBpin Ir_Complex->HBpin from B₂pin₂ Indole 2-Methylindole Indole->Ir_Complex C-H Activation B2pin2 B₂pin₂ B2pin2->Ir_Bpin Catalyst Regeneration Borylated_Indole 4-Borylated Indole Ir_Bpin->Ir_Complex Reaction with Indole G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdR Ar-Pd(II)Ln-R Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 ArR Ar-R (Biaryl Product) RedElim->ArR ArX Ar-X ArX->OxAdd RBpin R-B(pin) + Base RBpin->Transmetal

Sources

Application Notes and Protocols: The Strategic Use of 2-Methyl-4-Indole Boronic Ester in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Methylindole Moiety and the Power of Boronic Esters

The 2-methylindole scaffold is a privileged structural motif present in a wide array of biologically active natural products and pharmaceutical agents. Its presence often imparts significant therapeutic properties, making the development of efficient synthetic methodologies for its incorporation a key focus in medicinal chemistry and drug development. Among the modern synthetic tools available, the use of boronic acids and their corresponding esters, particularly in palladium-catalyzed cross-coupling reactions, has emerged as a robust and versatile strategy for the construction of complex molecular architectures.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-methyl-4-indole boronic ester (specifically, 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole) in the synthesis of natural products. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature. While direct applications of this specific isomer in a completed total synthesis of a major natural product are not yet widely reported, its utility is inferred from the extensive use of closely related indole boronic acids in the synthesis of complex alkaloids. This guide will therefore focus on the foundational Suzuki-Miyaura coupling reaction, providing a detailed protocol applicable to 2-methyl-4-indole boronic ester and showcasing a relevant example from the synthesis of a natural product that utilizes a similar building block.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1] This reaction typically involves the coupling of an organoboron compound (like our indole boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[2] The mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic esters make this an exceptionally powerful tool in the synthesis of complex molecules like natural products.[2]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 X-B(OR)2 Byproduct Transmetalation->X-B(OR)2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R1-R2 Coupled Product R¹-R² Reductive_Elimination->R1-R2 R1-X Organic Halide (R¹-X) R1-X->Oxidative_Addition Boronic_Ester Indole Boronic Ester (R²-B(OR)₂) Boronic_Ester->Transmetalation Base Base Base->Transmetalation

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Synthesis of 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

The preparation of the indole boronic ester is a crucial first step. Several methods exist, with one of the most reliable being the iridium-catalyzed C-H borylation of the corresponding indole. This method offers high regioselectivity and functional group tolerance.

Materials:

  • 2-Methylindole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(COD)OMe]₂ (Methoxyiridium(I) cyclooctadiene dimer)

  • dtbpy (4,4'-Di-tert-butyl-2,2'-bipyridine)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 2-methylindole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), [Ir(COD)OMe]₂ (1.5 mol%), and dtbpy (3.0 mol%).

  • Solvent Addition: Add anhydrous THF via syringe to achieve a concentration of 0.5 M with respect to the 2-methylindole.

  • Reaction Conditions: Stir the reaction mixture at 80 °C for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole as a white to off-white solid.

Expert Insights: The choice of the iridium catalyst and the bipyridine ligand is critical for achieving high regioselectivity for the C4 position of the indole. The use of an inert atmosphere is essential to prevent the degradation of the catalyst and reagents.

Protocol 2: Suzuki-Miyaura Coupling of 2-Methyl-4-Indole Boronic Ester with an Aryl Halide

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of the synthesized indole boronic ester with a generic aryl halide. This reaction is central to the construction of the biaryl linkage found in many natural products.

Materials:

  • 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Aqueous sodium carbonate (Na₂CO₃) solution (2 M)

  • Toluene and Ethanol (or another suitable solvent system like Dioxane/Water)

  • Nitrogen or Argon atmosphere

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask, add the 2-methyl-4-indole boronic ester (1.0 equiv), the aryl halide (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol, followed by the 2 M aqueous Na₂CO₃ solution (2.0 equiv).

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-methyl-4-aryl-1H-indole.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄A versatile and commonly used catalyst for Suzuki couplings.
Base Aqueous Na₂CO₃A mild and effective base for activating the boronic ester.
Solvent Toluene/Ethanol/WaterA biphasic system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate.

Table 1: Key Parameters for the Suzuki-Miyaura Coupling Protocol.

Application in Natural Product Synthesis: A Case Study of Marinoquinoline A

While a direct total synthesis employing 2-methyl-4-indole boronic ester is not prominently documented, the synthesis of Marinoquinoline A, a natural product with acetylcholinesterase inhibitory activity, provides an excellent analogous example of a key Suzuki-Miyaura coupling to form a crucial biaryl bond.[1][3] The synthesis involves the coupling of an iodoaniline with a bromopyrrole derivative, showcasing the power of this reaction in constructing hetero-biaryl systems.[3]

Marinoquinoline_A_Synthesis 2-Iodoaniline 2-Iodoaniline Suzuki_Coupling Suzuki-Miyaura Coupling 2-Iodoaniline->Suzuki_Coupling Pyrrole_Derivative 3-Bromo-1-Boc-pyrrole Pyrrole_Derivative->Suzuki_Coupling Intermediate Biaryl Intermediate Suzuki_Coupling->Intermediate Further_Steps Further Steps (Formylation, Dehydration, Methylation) Intermediate->Further_Steps Marinoquinoline_A Marinoquinoline_A Further_Steps->Marinoquinoline_A

Figure 2: Simplified retrosynthetic analysis of Marinoquinoline A highlighting the key Suzuki-Miyaura coupling step.

Protocol 3: Synthesis of the Marinoquinoline A Core via Suzuki-Miyaura Coupling (Adapted)

This protocol is adapted from the reported synthesis of Marinoquinoline A and demonstrates the conditions for a similar Suzuki-Miyaura reaction.[3] This provides a field-proven template that can be optimized for the coupling of 2-methyl-4-indole boronic ester.

Materials:

  • 2-Iodoaniline (1.0 equiv)

  • tert-Butyl 3-bromo-1H-pyrrole-1-carboxylate (1.1 equiv)

  • Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • Reaction Setup: In a Schlenk tube, combine 2-iodoaniline, tert-butyl 3-bromo-1H-pyrrole-1-carboxylate, Pd(dppf)Cl₂, and K₂CO₃.

  • Solvent Addition: Add the 4:1 mixture of dioxane and water.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles.

  • Reaction Conditions: Heat the reaction mixture at 100 °C for 12 hours.

  • Work-up and Purification: After cooling, the reaction is worked up and purified by column chromatography to yield the coupled product.

This successful coupling to form a key intermediate in the synthesis of Marinoquinoline A underscores the reliability of the Suzuki-Miyaura reaction in constructing complex heterocyclic systems.[3]

Conclusion and Future Outlook

2-Methyl-4-indole boronic ester is a valuable and versatile building block for the synthesis of complex indole-containing molecules. Its application in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the construction of key carbon-carbon bonds. The protocols detailed in this application note offer a solid foundation for researchers to utilize this reagent in their synthetic endeavors. As the demand for novel therapeutics continues to grow, the strategic application of such building blocks in the total synthesis of natural products and their analogues will undoubtedly play a pivotal role in drug discovery and development.

References

  • Indolylboronic Acids: Preparation and Applications. Molecules. [Link]

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. MySkinRecipes. [Link]

  • Crafting mono- and novel bis-methylated pyrroloquinoxaline derivatives from a shared precursor and its application in the total synthesis of marinoquinoline A. RSC Advances. [Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega. [Link]

  • Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. Molecules. [Link]

  • Metal-free C–H Borylation and Hydroboration of Indoles. The Journal of Organic Chemistry. [Link]

  • Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines. Angewandte Chemie International Edition. [Link]

  • Efficient Synthesis of Marinoquinoline A Unveiled by Researchers. Science Featured Series. [Link]

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in Suzuki coupling with 2-methyl-4-indole boronic ester.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation. Here, we focus on a particularly challenging substrate: 2-methyl-4-indole boronic ester, providing in-depth, field-proven insights to help you overcome low yields and other common experimental hurdles.

Troubleshooting Guide: Low Yield in Suzuki Coupling with 2-Methyl-4-Indole Boronic Ester

This guide is structured to diagnose and resolve issues systematically, from common procedural errors to complex, substrate-specific challenges.

Question 1: My Suzuki coupling reaction with 2-methyl-4-indole boronic ester is resulting in a low yield or has failed completely. Where should I start my investigation?

Answer:

A low or zero yield in a Suzuki coupling reaction, especially with a sensitive substrate like an indole boronic ester, can stem from several factors. A logical diagnostic approach is crucial. Begin by assessing the most common and easily rectifiable issues before moving to more complex optimizations.

Here is a workflow to guide your troubleshooting process:

Troubleshooting_Workflow cluster_0 Initial Checks cluster_1 Systematic Optimization Start Low Yield Detected Reagent_Quality Step 1: Verify Reagent Quality & Purity Start->Reagent_Quality Degassing Step 2: Confirm Rigorous Inert Atmosphere Reagent_Quality->Degassing Reagents OK Reaction_Setup Step 3: Review Reaction Setup & Stoichiometry Degassing->Reaction_Setup Atmosphere Inert Component_Screening Step 4: Systematic Component Screening Reaction_Setup->Component_Screening Setup Correct Optimization Step 5: Advanced Optimization Component_Screening->Optimization Still Low Yield Success Improved Yield Optimization->Success

Caption: A stepwise workflow for troubleshooting low yields in Suzuki coupling.

Step 1: Verify Reagent Quality and Purity

  • Boronic Ester Stability: Pinacol esters are generally more stable than their corresponding boronic acids. However, they can still degrade over time, especially if exposed to moisture, leading to protodeboronation.[1][2] It is advisable to use freshly prepared or recently purchased boronic esters. If in doubt, re-purify the ester by recrystallization or chromatography.

  • Aryl Halide Partner: Ensure the purity of your aryl halide. Impurities can sometimes interfere with the catalytic cycle.

  • Solvent and Base: Use anhydrous solvents, as water content can affect the reaction, although a small amount is often necessary for the activation of the boronic species.[3] Ensure your base is of high purity and has been stored correctly to prevent hydration or decomposition. For solid bases like K₃PO₄, it's good practice to grind them into a fine powder to ensure reproducibility.[4]

Step 2: Confirm Rigorous Inert Atmosphere

The Pd(0) active catalyst is highly sensitive to oxygen. Inadequate degassing is a frequent cause of reaction failure.

  • Degassing Technique: Ensure your solvent has been thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through it for at least 30 minutes.[5]

  • Reaction Vessel: The reaction should be set up under a positive pressure of an inert gas.

Step 3: Review Reaction Setup and Stoichiometry

  • Catalyst Loading: While typical loadings are 1-5 mol%, for challenging substrates, you might need to increase this. However, simply adding more catalyst is not always the solution and can sometimes lead to more side products.

  • Stoichiometry: A common practice is to use a slight excess of the boronic ester (1.1-1.5 equivalents) relative to the aryl halide.

If these initial checks do not resolve the issue, proceed to a systematic screening of the reaction components.

Question 2: I've checked my reagents and experimental setup, but the yield is still low. How do I address potential issues with the indole N-H group?

Answer:

The free N-H group on the indole ring is a known complicating factor in Suzuki couplings. Its acidity can lead to deprotonation by the base, and the resulting indolide anion can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[6]

Indole_Inhibition Active_Catalyst Pd(0)L_n Active Catalyst Inactive_Complex [Pd(Indolyl)L_n]⁻ Inactive Complex Active_Catalyst->Inactive_Complex Coordination Indole Indole-B(pin) with N-H Indole->Inactive_Complex Deprotonation by Base Base Base (e.g., K₃PO₄) Base->Indole

Caption: Potential pathway for catalyst inhibition by the indole N-H group.

Here are two primary strategies to mitigate this issue:

  • N-Protection: Protecting the indole nitrogen is often the most straightforward solution. Common protecting groups for indoles that are stable to Suzuki conditions include Boc, Ts, and SEM. This prevents the formation of the inhibitory indolide anion. However, this adds extra steps to your synthetic route (protection and deprotection).

  • Use of Specific Catalyst Systems: Modern catalyst systems have been developed that can tolerate free N-H groups. These often involve bulky, electron-rich phosphine ligands.[6][7]

Ligand FamilyExamplesRationale
Buchwald Ligands SPhos, XPhos, RuPhosBulky, electron-rich ligands that promote fast oxidative addition and reductive elimination, outcompeting catalyst inhibition.[4]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form stable palladium complexes, often resistant to deactivation.[8][9]

Experimental Protocol: Ligand Screening for Unprotected 2-Methyl-4-Indole Boronic Ester

  • Setup: Prepare a parallel set of reaction vials, each charged with 2-methyl-4-indole boronic ester (1.2 eq.), your aryl halide (1.0 eq.), and a base (e.g., K₃PO₄, 2.0 eq.).

  • Catalyst Precursors: In a glovebox, prepare stock solutions of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and various ligands (e.g., SPhos, XPhos, P(t-Bu)₃) in degassed solvent (e.g., dioxane).

  • Addition: Add the appropriate amounts of the palladium precursor and ligand solutions to each reaction vial. A typical Pd:ligand ratio is 1:2.

  • Reaction: Add degassed solvent to each vial, seal, and heat the reactions (a typical starting temperature is 60-80 °C).

  • Analysis: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, and 24 hours) to identify the most effective ligand.

Question 3: I am observing significant amounts of a byproduct that appears to be the protodeboronated indole. How can I prevent this?

Answer:

Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a major competitive side reaction, particularly with electron-rich heteroaromatic boronic esters like your indole substrate.[1][2] This can occur through hydrolysis of the C-B bond, often facilitated by the base and any residual water in the reaction mixture.

Key Factors Influencing Protodeboronation:

  • Water Content: While some water can be beneficial, excess water can promote hydrolysis of the boronic ester.

  • Base Strength: Stronger bases can sometimes accelerate protodeboronation.

  • Temperature and Reaction Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation, especially if the catalytic cycle is slow.[6]

Strategies to Minimize Protodeboronation:

  • Choice of Base: A weaker base might be advantageous. Consider screening bases of varying strengths. Potassium fluoride (KF) is known to be effective while minimizing base-labile group decomposition.[10]

BaseStrengthComments
K₃PO₄ StrongCommonly used and effective, but can promote protodeboronation.[6]
K₂CO₃ ModerateA good alternative to K₃PO₄, often used in aqueous mixtures.
Cs₂CO₃ StrongHighly soluble and effective, but can be aggressive.
KF WeakCan be effective, especially for base-sensitive substrates.[10]
  • Solvent System: The choice of solvent can influence the rates of both the desired coupling and the undesired protodeboronation. Anhydrous conditions or carefully controlled amounts of water are key.[3] A common solvent system is a mixture of an organic solvent and water (e.g., dioxane/water 4:1).[3]

  • Use of Potassium Trifluoroborates: Converting your boronic ester to the corresponding potassium trifluoroborate salt (R-BF₃K) can significantly enhance its stability and reduce protodeboronation. These salts are typically crystalline, air-stable solids.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki coupling, and where are the most likely failure points with my indole substrate?

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[11]

Suzuki_Cycle A Pd(0)L_n B Ar-Pd(II)-X L_n (Oxidative Addition) A->B Ar-X A->B C Ar-Pd(II)-Ar' L_n (Transmetalation) B->C [Ar'-B(OR)₂(OH)]⁻ B->C D Ar-Ar' (Reductive Elimination) C->D C->D D->A D->A center ArX Ar-X Boronic Ar'-B(OR)₂ Base Base Product Ar-Ar'

Sources

Common side reactions and byproducts with 2-methyl-4-indole boronic esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methyl-4-indole boronic esters. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common side reactions and byproducts encountered during the use of these valuable synthetic intermediates. Our goal is to empower you with the knowledge to anticipate, diagnose, and mitigate these challenges, leading to more successful and efficient research outcomes.

Introduction

2-Methyl-4-indole boronic esters are pivotal building blocks in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Their utility in the construction of complex molecular architectures, which are often the cornerstone of novel therapeutic agents, is well-established. However, like many organoboron reagents, they are susceptible to a range of side reactions that can diminish yields, complicate purification, and ultimately impede progress. This guide provides a comprehensive overview of these potential pitfalls and offers practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My desired cross-coupled product yield is low, and I'm observing a significant amount of 2-methylindole. What is happening?

This is a classic symptom of protodeboronation , a common and often frustrating side reaction in Suzuki-Miyaura couplings.[1][2]

Troubleshooting Guide: Protodeboronation

Root Cause Analysis: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[1] This process is often catalyzed by residual acid or base in the reaction mixture and can be exacerbated by the presence of water. The mechanism can vary depending on the reaction conditions, but it generally involves the protonolysis of the boronic ester. For heteroaryl boronic esters like those derived from indoles, this side reaction can be particularly pronounced due to the electronic nature of the heterocyclic ring.[3][4]

Diagnostic Checks:

  • LC-MS Analysis: Compare the mass of the major byproduct with the mass of 2-methylindole.

  • ¹H NMR Spectroscopy: The appearance of a new proton signal in the aromatic region of the byproduct spectrum, corresponding to the proton that has replaced the boronic ester group, is a key indicator.

Preventative Measures & Protocol Optimization:

  • Choice of Base: The selection of the appropriate base is critical. While a base is necessary for the transmetalation step in the Suzuki-Miyaura catalytic cycle, stronger bases or those with a higher water content can promote protodeboronation.[5] Consider using milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Solvent and Reagent Purity: Ensure that all solvents and reagents are anhydrous. The use of freshly distilled solvents and properly dried reagents can significantly reduce the extent of protodeboronation.

  • Reaction Temperature: Elevated temperatures can accelerate protodeboronation. It is advisable to run the reaction at the lowest temperature that still allows for efficient cross-coupling.

  • Use of More Stable Boronic Ester Surrogates: For particularly sensitive substrates, consider using more robust boronic ester derivatives. N-methyliminodiacetic acid (MIDA) boronates are known for their enhanced stability and can undergo slow release of the active boronic acid under the reaction conditions, minimizing its decomposition.[3]

Table 1: Influence of Reaction Parameters on Protodeboronation

ParameterCondition Favoring ProtodeboronationRecommended Condition to Minimize Protodeboronation
Base Strong, aqueous bases (e.g., NaOH, KOH)Milder, anhydrous bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Solvent Protic solvents, wet solventsAnhydrous aprotic solvents (e.g., Dioxane, Toluene, THF)
Temperature High temperatures (>100 °C)Lowest effective temperature
Reagents Undried reagents and solventsFreshly dried and degassed reagents and solvents

Experimental Protocol: Minimizing Protodeboronation in a Suzuki-Miyaura Reaction

  • Preparation: Flame-dry all glassware under vacuum and allow to cool under an inert atmosphere (Argon or Nitrogen).

  • Reagents: Use anhydrous solvents and freshly opened or properly stored reagents. If using a solid base like K₂CO₃, ensure it is finely powdered and dried in an oven prior to use.

  • Reaction Setup: To the reaction vessel, add the 2-methyl-4-indole boronic ester, the aryl halide, the palladium catalyst, and the ligand under an inert atmosphere.

  • Solvent and Base Addition: Add the anhydrous solvent, followed by the anhydrous base.

  • Degassing: Degas the reaction mixture by bubbling argon through it for 15-20 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-90 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and proceed with a standard aqueous work-up.

FAQ 2: I'm seeing a significant amount of a bi-indole byproduct in my reaction mixture. What is causing this?

The formation of a dimeric indole species points towards homocoupling of the 2-methyl-4-indole boronic ester.[6][7][8]

Troubleshooting Guide: Homocoupling

Root Cause Analysis: Homocoupling is the palladium-catalyzed dimerization of the organoboron reagent to form a symmetrical biaryl compound. This side reaction is often promoted by the presence of oxygen in the reaction mixture.[7] The mechanism can involve an oxidative addition of the boronic ester to a Pd(0) species, followed by a second transmetalation with another molecule of the boronic ester and subsequent reductive elimination.

Diagnostic Checks:

  • LC-MS Analysis: The mass of the byproduct will correspond to the dimer of 2-methyl-4-indole.

  • ¹H and ¹³C NMR Spectroscopy: The NMR spectra of the byproduct will show a symmetrical pattern consistent with a homocoupled product.

Preventative Measures & Protocol Optimization:

  • Rigorous Degassing: The most effective way to minimize homocoupling is to thoroughly remove oxygen from the reaction mixture.[7] This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for an extended period or by utilizing the freeze-pump-thaw technique.

  • Ligand Selection: The choice of phosphine ligand can influence the rate of homocoupling versus the desired cross-coupling. Electron-rich and bulky ligands can sometimes favor the desired reaction pathway.

  • Stoichiometry: Using a slight excess of the aryl halide relative to the boronic ester can sometimes suppress homocoupling by favoring the cross-coupling pathway.

Diagram: Proposed Mechanism for Homocoupling

Homocoupling 2 Ar-B(OR)2 2 Ar-B(OR)2 Ar-Pd(II)-Ar Ar-Pd(II)-Ar 2 Ar-B(OR)2->Ar-Pd(II)-Ar Transmetalation Pd(0)Ln Pd(0)Ln Pd(0)Ln->Ar-Pd(II)-Ar Oxidative Addition/Transmetalation Ar-Pd(II)-Ar->Pd(0)Ln Ar-Ar Ar-Ar Ar-Pd(II)-Ar->Ar-Ar Reductive Elimination

Caption: A simplified representation of a possible homocoupling pathway.

FAQ 3: My boronic ester seems to be degrading upon storage or during the reaction setup. How can I improve its stability?

The observed degradation is likely due to hydrolysis of the boronic ester back to the corresponding boronic acid.[9][10]

Troubleshooting Guide: Hydrolysis and Stability

Root Cause Analysis: Boronic esters are formed by the condensation of a boronic acid with a diol. This reaction is reversible, and in the presence of water, the ester can hydrolyze back to the boronic acid and the diol.[10][11] Boronic acids are generally less stable than their ester counterparts and can be more prone to decomposition, particularly protodeboronation.[4][12]

Diagnostic Checks:

  • TLC Analysis: The boronic acid will likely have a different Rf value than the boronic ester.

  • ¹H NMR Spectroscopy: The appearance of signals corresponding to the free diol (e.g., pinacol) and a change in the chemical shift of the aromatic protons of the indole ring can indicate hydrolysis.

Preventative Measures & Protocol Optimization:

  • Proper Storage: Store 2-methyl-4-indole boronic esters in a desiccator under an inert atmosphere and refrigerated. Avoid repeated exposure to atmospheric moisture.

  • Use of Anhydrous Conditions: As with minimizing protodeboronation, the use of anhydrous solvents and reagents is crucial to prevent hydrolysis during the reaction.

  • Choice of Diol: The stability of the boronic ester is influenced by the diol used for its preparation. Pinacol esters are commonly used and offer a good balance of stability and reactivity. For enhanced stability, consider boronic esters derived from more sterically hindered diols.

Table 2: Relative Hydrolytic Stability of Common Boronic Esters

Boronic Ester TypeRelative StabilityComments
Pinacol EsterGoodWidely used, commercially available.
Neopentyl Glycol EsterGoodOffers similar stability to pinacol esters.
MIDA EsterExcellentHighly stable, requires specific conditions for slow release.[3]
FAQ 4: I'm isolating a hydroxylated indole derivative as a byproduct. What is the source of this impurity?

The presence of a hydroxylated indole suggests that oxidation of the carbon-boron bond has occurred.[1][13]

Troubleshooting Guide: Oxidation

Root Cause Analysis: The carbon-boron bond of boronic esters can be oxidized to a carbon-oxygen bond under certain conditions. While this is a synthetically useful transformation when desired (e.g., using reagents like hydrogen peroxide), it can be an unwanted side reaction. The presence of oxidizing agents or even atmospheric oxygen under certain catalytic conditions can lead to the formation of phenolic byproducts.[14]

Diagnostic Checks:

  • LC-MS Analysis: The mass of the byproduct will correspond to the addition of an oxygen atom to the 2-methylindole core.

  • ¹H NMR Spectroscopy: The appearance of a phenolic -OH proton signal and a shift in the aromatic proton signals are indicative of oxidation.

Preventative Measures & Protocol Optimization:

  • Inert Atmosphere: Conducting the reaction under a strictly inert atmosphere (argon or nitrogen) can help minimize oxidation by atmospheric oxygen.

  • Reagent Purity: Ensure that solvents and reagents are free from peroxide impurities.

  • Avoidance of Oxidizing Agents: Carefully check all reagents to ensure no unintended oxidizing agents are present.

Diagram: Troubleshooting Workflow for Common Side Reactions

TroubleshootingWorkflow start Low Yield of Desired Product check_byproducts Analyze Byproducts (LC-MS, NMR) start->check_byproducts protodeboronation Protodeboronation (2-methylindole observed) check_byproducts->protodeboronation homocoupling Homocoupling (Bi-indole observed) check_byproducts->homocoupling oxidation Oxidation (Hydroxylated indole observed) check_byproducts->oxidation hydrolysis Degradation/Hydrolysis (Boronic acid/diol observed) check_byproducts->hydrolysis solution_proto Use anhydrous conditions Milder base Lower temperature protodeboronation->solution_proto Yes solution_homo Rigorous degassing Optimize ligand/stoichiometry homocoupling->solution_homo Yes solution_ox Strict inert atmosphere Check reagent purity oxidation->solution_ox Yes solution_hydro Proper storage Use anhydrous conditions hydrolysis->solution_hydro Yes

Caption: A decision tree for troubleshooting common side reactions.

References

  • Chemistry Of Boronic Esters - AA Blocks. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. [Link]

  • Influence of Diluent on the Stability of ethyl 2-methyl-2-(4-boronic acid pinacol ester) - ResearchGate. [Link]

  • How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? - Chemistry Stack Exchange. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling) - Reddit. [Link]

  • Boronic acid - Wikipedia. [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. [Link]

  • What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. [Link]

  • Indolylboronic Acids: Preparation and Applications - PMC - NIH. [Link]

  • An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - Journal of the American Chemical Society. [Link]

  • Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies - The Journal of Organic Chemistry - ACS Publications. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - Journal of the American Chemical Society. [Link]

  • Protodeboronation - Organic Chemistry Portal. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - NIH. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene - ACS Publications. [Link]

  • Mild Cu-catalyzed oxidation of benzylic boronic esters to ketones - White Rose Research Online. [Link]

  • a new concise route to duocarmycin derivatives - Organic & Biomolecular Chemistry. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed. [Link]

  • General scheme for the Suzuki-Miyaura reaction. - ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? - Reddit. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - Organic Letters - ACS Publications. [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Publishing. [Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane - ResearchGate. [Link]

  • The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - NIH. [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]

Sources

Catalyst deactivation issues in cross-coupling with 2-methyl-4-borylindole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cross-Coupling with 2-Methyl-4-borylindole

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for cross-coupling reactions involving 2-methyl-4-borylindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this valuable building block. We will address common issues, particularly those related to catalyst deactivation, providing in-depth, mechanistically grounded solutions to ensure the success of your experiments.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during your experiments. Each answer provides a causal explanation and a step-by-step approach to resolution.

Q1: My reaction shows low conversion, and I suspect catalyst deactivation. What is the likely cause and how can I fix it?

A1: Low conversion when using N-H containing heterocycles like 2-methyl-4-borylindole is frequently linked to catalyst deactivation. The primary culprit is the acidic N-H proton and the coordinating ability of the deprotonated indole nitrogen (indolide anion).

Causality: The palladium catalyst in a typical Suzuki-Miyaura cycle must remain in its Pd(0) or Pd(II) oxidation states to function. The unprotected indole N-H group can interfere in two major ways:

  • Formation of Off-Cycle Pd(II)-Indolide Complexes: The basic conditions required for the Suzuki reaction can deprotonate the indole N-H. The resulting indolide anion is a strong binder for the Pd(II) center, forming stable, off-cycle complexes that are reluctant to proceed to the reductive elimination step. This effectively sequesters the active catalyst.[1]

  • Catalyst Poisoning: The nitrogen atom of the indole ring can coordinate to the Pd(0) or Pd(II) center, inhibiting substrate binding and slowing down crucial steps like oxidative addition or transmetalation.[2] This is a common issue with nitrogen-rich heterocycles.

Troubleshooting Protocol:

  • Ligand Modification (Primary Solution): The choice of ligand is critical to stabilize the catalyst and prevent inhibitory binding.

    • Increase Steric Bulk: Switch to bulky monodentate phosphine ligands like P(t-Bu)₃, SPhos, or XPhos. The steric hindrance from these ligands can disfavor the formation of stable Pd-indolide complexes, thereby promoting the desired catalytic turnover.[3][4]

    • Use Pre-catalysts: Employ modern pre-catalysts (e.g., G3 or G4 palladacycles) that incorporate bulky, electron-rich ligands. These are designed for high stability and efficient generation of the active Pd(0) species.

  • Base Optimization: The base is crucial for activating the boronic ester but can also promote the formation of the problematic indolide anion.[5][6]

    • Screen Weaker Bases: If using a strong base like NaOH or Cs₂CO₃, consider switching to a weaker inorganic base like K₃PO₄ or K₂CO₃. This can strike a balance between activating the boronic ester and minimizing indole deprotonation.

    • Anhydrous Conditions: Ensure the base is anhydrous. The presence of water can affect the basicity and lead to side reactions.

  • Solvent and Temperature Adjustment:

    • Solvent Choice: Aprotic polar solvents like dioxane, THF, or DMF are generally preferred. Toluene can also be effective.

    • Temperature Control: While higher temperatures can sometimes overcome activation barriers, they can also accelerate catalyst decomposition. If deactivation is suspected, try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.

  • (Optional) N-Protection: If other methods fail, protecting the indole nitrogen is a reliable, albeit less atom-economical, solution.

    • Choice of Protecting Group: Use a protecting group that is stable to the coupling conditions but easily removable, such as Boc (tert-butyloxycarbonyl) or PMB (p-methoxybenzyl). This eliminates the N-H issue entirely.

Q2: My main side product is 2-methylindole. What causes this protodeborylation and how can I prevent it?

A2: The formation of 2-methylindole indicates protodeborylation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.

Causality: Boronic acids and their esters, particularly electron-rich heterocyclic derivatives, are susceptible to cleavage by protic sources, a reaction that is often accelerated under the basic conditions of the Suzuki coupling.[7][8] The source of the proton can be residual water in the solvent, base, or starting materials.

Preventative Measures:

  • Ensure Anhydrous Conditions:

    • Use freshly distilled, anhydrous solvents.

    • Dry starting materials and the base (e.g., K₃PO₄) in a vacuum oven before use.

    • Assemble the reaction under an inert atmosphere (Argon or Nitrogen).

  • Use More Stable Boron Reagents:

    • Pinacol Esters: 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (the pinacol ester) is generally more stable than the corresponding boronic acid. Ensure you are using the ester form.[7]

    • Alternative Esters/Salts: For particularly challenging substrates, consider using even more robust reagents like MIDA boronates or potassium trifluoroborate salts, which exhibit enhanced stability towards protodeborylation.[8]

  • Optimize Reaction Kinetics:

    • Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeborylation relative to the productive cross-coupling.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the borylated indole to compensate for minor decomposition.

Frequently Asked Questions (FAQs)

  • FAQ 1: Why is cross-coupling with 2-pyridyl or other nitrogen-containing heterocycles so challenging? The "2-pyridyl problem" is a well-known challenge in cross-coupling chemistry.[9][10][11] The nitrogen lone pair can coordinate strongly to the palladium catalyst, acting as a ligand and poisoning the catalyst by blocking sites needed for the reaction to proceed. This is analogous to the issues seen with the indole nitrogen. For 2-substituted pyridines, this proximity effect is particularly strong, making them notoriously difficult coupling partners.

  • FAQ 2: What is the role of the base in the Suzuki-Miyaura reaction? The base is essential and typically performs two key functions. First, it activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [R-B(OR)₃]⁻). This boronate complex is much more efficient at transferring its organic group to the palladium center during the transmetalation step.[5][12] Second, it neutralizes the halide salt produced during the catalytic cycle.

  • FAQ 3: Can I use aryl chlorides as coupling partners? Yes, but they are significantly less reactive than aryl bromides or iodides. The C-Cl bond is stronger, making the oxidative addition step—often the rate-determining step—more difficult.[13] To successfully couple aryl chlorides, you will almost certainly need a highly active catalytic system, typically involving very bulky and electron-rich phosphine ligands (like SPhos, XPhos, or Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, often at higher temperatures.[3]

Visualizing the Process: Mechanisms and Workflows

The Suzuki-Miyaura Catalytic Cycle

The core process involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-X) tm_complex Ar-Pd(II)(R)L₂ (Transmetalation Complex) oa_complex->tm_complex Transmetalation (+ R-B(OR)₂ + Base) tm_complex->pd0 Reductive Elimination product Ar-R (Coupled Product) tm_complex->product

Caption: The fundamental Suzuki-Miyaura catalytic cycle.

Catalyst Deactivation Pathway with Unprotected Indole

The unprotected N-H group can divert the catalyst from the productive cycle.

Deactivation_Pathway cluster_cycle Productive Catalytic Cycle pd_ii Ar-Pd(II)(X)L₂ pd_ii->pd_ii Transmetalation & Reductive Elimination inactive [Ar-Pd(II)(Indolyl)L]₂ (Inactive Off-Cycle Dimer) pd_ii->inactive Deprotonation by Base + Indole-NH

Caption: Formation of an inactive complex via indole N-H deprotonation.

Systematic Troubleshooting Workflow

A logical flow for diagnosing a failed or low-yielding reaction.

Troubleshooting_Workflow start Low Yield / No Reaction check_reagents 1. Verify Reagent Purity & Integrity (Solvents, Base, Starting Materials) start->check_reagents check_conditions 2. Confirm Anhydrous & Inert Conditions check_reagents->check_conditions optimize_base 3. Screen Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) check_conditions->optimize_base optimize_ligand 4. Screen Ligands (Bulky Phosphines: SPhos, XPhos) optimize_base->optimize_ligand optimize_temp 5. Adjust Temperature optimize_ligand->optimize_temp success Reaction Successful optimize_temp->success

Sources

Technical Support Center: Purification Strategies for Suzuki-Miyaura Reactions Involving 2-Methyl-4-Indole Boronic Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and practical guidance for a common challenge in Suzuki-Miyaura cross-coupling reactions: the removal of pinacol-derived byproducts when using 2-methyl-4-indole boronic ester. The unique properties of the indole scaffold necessitate tailored purification strategies to ensure high product purity. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've completed my Suzuki-Miyaura reaction with 2-methyl-4-indole boronic ester, and my crude NMR shows unreacted pinacol boronic ester and pinacol. What is the first and simplest purification step I should try?

A1: The recommended initial approach is a liquid-liquid extraction procedure leveraging the acidic nature of the corresponding boronic acid.

The pinacol boronic ester is often hydrolyzed to its corresponding boronic acid during the aqueous workup of the reaction. This transformation is key to a simple and effective separation. Boronic acids are weak Lewis acids and can be deprotonated by a moderately basic aqueous solution to form a water-soluble boronate salt.

Causality Behind the Choice: The indole nucleus, particularly the N-H proton, has a pKa of approximately 17 in DMSO, making it significantly less acidic than the boronic acid. Therefore, a basic wash will selectively deprotonate the boronic acid, partitioning it into the aqueous phase while leaving your desired neutral, coupled product in the organic layer.[1][2] Pinacol, being a neutral diol, will also have some water solubility that is enhanced by the basic conditions.

Experimental Protocol: Basic Aqueous Wash

  • Reaction Quench: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Solvent Addition: Dilute the mixture with an appropriate organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

  • Basic Extraction: Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH). Repeat the wash 2-3 times.

    • Note: Use NaHCO₃ if your product contains base-sensitive functional groups.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Reagent Purpose Typical Volume
Deionized WaterQuench the reactionEqual to the reaction volume
Organic SolventDissolve the product2-3 times the reaction volume
1M NaOH or Sat. NaHCO₃Remove boronic acid2-3 washes, each 1/2 of the organic volume
BrineRemove residual water1 wash, 1/2 of the organic volume
Q2: The basic wash was not completely effective, and I still see pinacol-related impurities. What is my next step?

A2: If a basic wash is insufficient, flash column chromatography is the most robust method for separating your desired product from the remaining non-polar byproducts like pinacol and any unhydrolyzed pinacol boronic ester.

Causality Behind the Choice: The polarity difference between your typically more polar 2-aryl-4-methyl-indole product and the less polar pinacol and pinacol boronic ester allows for effective separation on a silica gel stationary phase. Careful selection of the mobile phase is crucial for achieving good resolution.

Experimental Protocol: Flash Column Chromatography

  • Sample Preparation: Adsorb your crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane), adding the silica gel, and then removing the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" technique generally provides better separation than direct liquid injection.

  • Column Packing: Pack a chromatography column with silica gel using your chosen eluent system.

  • Elution: A common starting point for the elution of indole derivatives is a gradient of ethyl acetate in hexanes.[3]

    • Initial Eluent: Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexanes) to elute non-polar byproducts.

    • Gradient: Gradually increase the polarity of the eluent to elute your product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing your pure product.

Troubleshooting Chromatography:

  • Co-elution: If your product and impurities co-elute, consider using a different solvent system. For instance, a dichloromethane/methanol system can offer different selectivity.

  • Tailing: Indole derivatives can sometimes "tail" on silica gel due to the interaction of the N-H proton with the acidic silica surface. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent can mitigate this issue.

Q3: I am working with a large-scale reaction and want to avoid chromatography. Are there any alternative methods?

A3: Yes, for larger scale purifications, crystallization or the use of scavenger resins are excellent alternatives to chromatography.

1. Crystallization: If your product is a solid, crystallization can be a highly effective and scalable purification method.

Causality Behind the Choice: Crystallization relies on the difference in solubility between your product and the impurities in a given solvent system at different temperatures. Pinacol and its derivatives are often highly soluble in common organic solvents and may remain in the mother liquor upon cooling.

Experimental Protocol: Recrystallization

  • Solvent Screening: In small vials, test the solubility of your crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene) at room temperature and upon heating. An ideal recrystallization solvent will dissolve your product when hot but not when cold. A two-solvent system (one in which the product is soluble and one in which it is not) can also be effective.

  • Dissolution: Dissolve the crude material in the minimum amount of the chosen hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

2. Scavenger Resins: These are polymer-supported reagents designed to react with and remove specific types of impurities from a solution.

Causality Behind the Choice: For removing boronic acid impurities, a resin with basic functional groups or diol functionalities can be employed. Diethanolamine-functionalized resins are particularly effective at sequestering boronic acids. This method is highly selective and simplifies the workup to a simple filtration.

Experimental Protocol: Boronic Acid Scavenging

  • Resin Selection: Choose a scavenger resin appropriate for boronic acids (e.g., a diethanolamine-functionalized polystyrene resin).

  • Incubation: Add the scavenger resin to a solution of your crude product in an appropriate solvent (e.g., dichloromethane, THF). The amount of resin will depend on the amount of boronic acid impurity and the resin's loading capacity.

  • Agitation: Gently agitate the mixture at room temperature for a specified period (typically a few hours to overnight).

  • Filtration: Filter off the resin and wash it with a small amount of the solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain your purified product.

Method Advantages Disadvantages
Crystallization Highly scalable, can yield very pure material.Product must be a solid, requires solvent screening.
Scavenger Resins High selectivity, simple filtration workup.Cost of the resin, may require optimization of reaction time.

Workflow Diagrams

Purification_Workflow

Boronic_Acid_Removal

References

  • Cammidge, A. N., & Crepy, K. V. L. (2004). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: Substrate scope and mechanistic investigation.
  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
  • NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 26, 2026, from [Link]

  • D'Amico, F., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 855.
  • Procter, D. J., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Chemical Science, 12(34), 11399-11406.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Retrieved January 26, 2026, from [Link]

  • D'yakonov, V. A., et al. (2018).
  • Glorius, F., et al. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 143(33), 13203–13214.
  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved January 26, 2026, from [Link]

  • Kumar, A., et al. (2014). (a) Representative Suzuki coupling reaction and hydrolysis products for... ResearchGate. Retrieved January 26, 2026, from [Link]

  • Hwang, T. G. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? ResearchGate. Retrieved January 26, 2026, from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(8), 2116–2119.
  • Fustero, S., et al. (2003). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. Organic Letters, 5(15), 2531–2534.
  • Kumar, A., et al. (2014). Influence of Diluent on the Stability of ethyl 2-methyl-2-(4-boronic acid pinacol ester). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Adamczyk-Wozniak, A., et al. (2013). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 11(38), 6511-6520.
  • James, T. D., & Phillips, M. D. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids.
  • Supra Sciences. (n.d.). Diethanolamine (DEAM). Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: A Guide to Scaling Reactions with 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up reactions with this versatile building block. The following troubleshooting guides and FAQs address common issues encountered during experimental work, providing insights grounded in established scientific principles.

Frequently Asked Questions (FAQs)

What are the key applications of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

This compound is a valuable intermediate primarily used in Suzuki-Miyaura cross-coupling reactions.[1] It facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex indole derivatives. These derivatives are significant in pharmaceutical and agrochemical research as they form the structural core of many bioactive molecules.[1] The pinacol boronate ester allows for mild and selective coupling with a variety of aryl or heteroaryl halides, making it particularly suitable for late-stage functionalization in drug discovery.[1]

What are the recommended storage and handling conditions for this reagent?

Proper storage and handling are crucial to maintain the integrity of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. It is recommended to store the compound in a cool, dry place, ideally under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. For larger quantities, it is advisable to store containers below eye level on low shelves.[2]

Key Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a flame-resistant lab coat, and nitrile gloves.[3] For larger volumes (>1 L), a face shield is recommended.[3]

  • Handle the compound in a well-ventilated area, such as a fume hood.[2]

  • Avoid creating dust when handling the solid material.

  • Keep the container tightly sealed when not in use.

What is the general stability of this indole boronic ester?

Pinacol boronate esters, like the one , are generally more stable than their corresponding boronic acids.[4] However, they are susceptible to hydrolysis, which can cleave the C-B bond (protodeboronation) or hydrolyze the pinacol ester to the boronic acid.[5] The presence of water, even in trace amounts, can facilitate this degradation.[6] The stability is also influenced by the pH of the reaction medium.

Troubleshooting Guide: Scaling Up Suzuki-Miyaura Reactions

Scaling up Suzuki-Miyaura cross-coupling reactions involving 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can present several challenges. This section provides a question-and-answer guide to troubleshoot common problems.

Issue 1: Low or Inconsistent Reaction Yield

Q: My Suzuki-Miyaura reaction is giving low and unpredictable yields upon scale-up. What are the likely causes and how can I address them?

A: Low and inconsistent yields are a common issue when scaling up. Several factors can contribute to this problem.

1. Inefficient Mass and Heat Transfer:

  • Causality: On a larger scale, inefficient stirring can lead to poor mixing of the multiphasic reaction mixture (organic solvent, aqueous base, solid catalyst), resulting in localized "hot spots" and non-uniform reaction rates.

  • Troubleshooting:

    • Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring to ensure efficient mixing.

    • Baffled Reactors: Use baffled reaction vessels to improve turbulence and mixing.

    • Controlled Reagent Addition: Add reagents, especially the base and catalyst, in a controlled manner to manage any exotherms.

2. Catalyst Deactivation:

  • Causality: The palladium catalyst can be sensitive to impurities and may deactivate over the course of the reaction, especially with longer reaction times required for larger scales.

  • Troubleshooting:

    • Catalyst Loading: While aiming for low catalyst loading is economical, a slight increase may be necessary on a larger scale to compensate for any deactivation.

    • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich indoles, bulky and electron-rich ligands can be beneficial.

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the palladium catalyst.

3. Protodeboronation of the Indole Boronic Ester:

  • Causality: The C-B bond of the indole boronic ester is susceptible to cleavage by water, especially at elevated temperatures and in the presence of a strong base.[4]

  • Troubleshooting:

    • Choice of Base: Use a weaker base if possible, or a base that is less soluble in the organic phase to minimize contact with the boronic ester. Potassium carbonate or potassium phosphate are often good choices.

    • Anhydrous Conditions: While some Suzuki reactions require water, minimizing the amount of water can reduce protodeboronation. In some cases, anhydrous conditions with a suitable base can be effective.[7]

    • Reaction Temperature: Optimize the reaction temperature. Higher temperatures can accelerate both the desired reaction and the undesired protodeboronation.

4. Incomplete Reaction:

  • Causality: On a larger scale, reactions may require longer times to reach completion due to mass transfer limitations.

  • Troubleshooting:

    • Reaction Monitoring: Monitor the reaction progress closely using techniques like HPLC or TLC.

    • Extended Reaction Time: Be prepared to extend the reaction time as needed based on the monitoring results.

Issue 2: Formation of Significant Side Products

Q: I am observing significant amounts of side products, particularly a homocoupled product of my aryl halide and a deboronated indole. How can I minimize these?

A: The formation of homocoupled and deboronated products is a common challenge in Suzuki-Miyaura reactions.

1. Homocoupling of the Aryl Halide:

  • Causality: Homocoupling is often promoted by the presence of oxygen and can be more prevalent at higher temperatures.

  • Troubleshooting:

    • Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by sparging with an inert gas or by freeze-pump-thaw cycles.

    • Temperature Control: Maintain a consistent and optimized reaction temperature.

2. Protodeboronation:

  • Causality: As mentioned earlier, this is due to the cleavage of the C-B bond by water.

  • Troubleshooting:

    • Minimize Water: Use the minimum amount of water necessary for the reaction.

    • Base Selection: Experiment with different bases to find one that minimizes this side reaction.

    • Reaction Time: Avoid unnecessarily long reaction times.

Issue 3: Difficulties in Product Purification and Isolation

Q: Purifying my final product on a large scale is proving difficult. Column chromatography is not practical. What are my options?

A: Large-scale purification requires moving away from traditional laboratory techniques.

1. Crystallization/Recrystallization:

  • Causality: This is often the most effective and scalable method for purifying solid products.

  • Troubleshooting:

    • Solvent Screening: Perform a thorough solvent screen to identify a suitable solvent or solvent system for crystallization. The ideal solvent will dissolve the product at elevated temperatures and have low solubility at room temperature or below, while impurities remain in solution.

    • Anti-Solvent Addition: Consider using an anti-solvent to induce crystallization.

2. Slurrying:

  • Causality: If the product is a solid with moderate purity, slurrying it in a suitable solvent can remove more soluble impurities.

  • Troubleshooting:

    • Solvent Selection: Choose a solvent in which the product has very low solubility, but the impurities are reasonably soluble.

3. Extraction:

  • Causality: A well-designed aqueous work-up can remove many impurities.

  • Troubleshooting:

    • pH Adjustment: Adjust the pH of the aqueous phase to selectively extract acidic or basic impurities.

    • Brine Washes: Use brine washes to help break emulsions and remove water-soluble impurities.

Alternatives to Column Chromatography for Large-Scale Purification [8][9]

MethodPrincipleAdvantages for Scale-Up
Crystallization Difference in solubility of the product and impurities in a given solvent at different temperatures.Highly scalable, can yield very pure product, cost-effective.
Slurrying Washing a solid product with a solvent in which it is poorly soluble to remove soluble impurities.Simple, can be effective for removing minor impurities.
Liquid-Liquid Extraction Partitioning of the product and impurities between two immiscible liquid phases.Can be used for large volumes, effective for removing salts and highly polar/non-polar impurities.

Experimental Protocols

Protocol 1: General Procedure for a Scaled-Up Suzuki-Miyaura Coupling

This is a general guideline and should be optimized for each specific substrate.

  • Reactor Setup:

    • Equip a suitably sized, baffled reactor with an overhead mechanical stirrer, a condenser, a thermocouple, and an inert gas inlet/outlet.

  • Reagent Charging:

    • Charge the reactor with 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (1.0 eq), the aryl halide (1.0-1.2 eq), and the chosen solvent (e.g., dioxane, 2-MeTHF).

    • Degas the mixture by sparging with argon or nitrogen for at least 30 minutes.

  • Base Addition:

    • In a separate vessel, prepare a solution of the base (e.g., K₂CO₃, 2.0-3.0 eq) in water. Degas this solution separately.

    • Add the degassed base solution to the reactor.

  • Catalyst Addition:

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂) and ligand (if required) to the reaction mixture.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by HPLC or TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by crystallization, slurrying, or another suitable non-chromatographic method.

Protocol 2: Analytical Method for Monitoring Reaction Progress and Stability
  • Technique: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: A C18 column is typically suitable. To minimize on-column hydrolysis of the boronic ester, a column with low residual silanol activity is recommended.[10]

  • Mobile Phase: A gradient of acetonitrile and water (or a buffered aqueous solution) is a common starting point. Using a mobile phase without a pH modifier can help prevent hydrolysis during analysis.[10]

  • Detection: UV detection at a wavelength where both the starting materials and the product have good absorbance.

Diagrams

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Product A Pd(0)Ln B Oxidative Addition Ar-Pd(II)-X(Ln) A->B Ar-X C Transmetalation Ar-Pd(II)-Ar'(Ln) B->C Ar'-B(OR)₂ D Reductive Elimination C->D D->A Ar-Ar' ArX Aryl Halide (Ar-X) ArB Indole Boronic Ester (Ar'-B(OR)₂) ArAr Coupled Product (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Scale-Up Workflow

Scale_Up_Workflow A Lab Scale (mg to g) B Process Optimization - Parameter Screening - Safety Assessment A->B C Pilot Scale (g to kg) B->C D Troubleshooting - Yield - Purity C->D E Manufacturing Scale (kg) C->E D->C Re-optimization

Caption: A typical workflow for scaling up a chemical reaction from the lab to manufacturing.

References

  • Barroso, S., Joksch, M., Puylaert, P., Tin, S., Bell, S. J., Donnellan, L., Duguid, S., Muir, C., Zhao, P., Farina, V., Tran, D. N., & de Vries, J. G. (2021). Improvement in the Palladium-Catalyzed Miyaura Borylation Reaction by Optimization of the Base: Scope and Mechanistic Study. The Journal of Organic Chemistry, 86(1), 103–109. [Link]

  • Blachut, D. A., Szawkało, J., Pomarański, P., Roszkowski, P., & Czarnocki, Z. (2016). Efficient synthesis of differently substituted triarylpyridines with the Suzuki-Miyaura cross-coupling reaction. ARKIVOC. [Link]

  • Cammidge, A. N., & Crepy, K. V. L. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • ChemScene. (n.d.). 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. J&K Scientific. Retrieved from [Link]

  • García-López, J.-A., & Greaney, M. F. (2022). Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki–Miyaura couplings. Green Chemistry. [Link]

  • Hussain, F. H. S. (2017, December 4). Re: Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online forum post]. ResearchGate. Retrieved from [Link]

  • Kumar, A. (2005). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 28(13), 2029-2038. [Link]

  • MySkinRecipes. (n.d.). 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. PubChem Compound Database. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health and Safety. Retrieved from [Link]

  • Thomas, J., & Etzel, M. (2007). Alternatives to chromatographic separations. Biotechnology Progress, 23(1), 42-45. [Link]

  • Thomas, J., & Etzel, M. (2007). Alternatives to Chromatographic Separations. ResearchGate. [Link]

  • Vadas, E. B. (2013). Effect of water on the chemical stability of amorphous pharmaceuticals: I. Small molecules. Journal of Pharmaceutical Sciences, 102(5), 1439-1454. [Link]

  • Various Authors. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? [Online forum post]. Reddit. r/Chempros. Retrieved from [Link]

  • Vlasova, A. D., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(12), 2237. [Link]

  • Wuts, P. G. M. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Synlett, (12), 1993-1996. [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 2-Methyl-4-Indole Boronic Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-methyl-4-indole boronic ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. Here, we will delve into the critical roles of base and solvent selection, troubleshoot common experimental hurdles, and provide validated protocols to enhance the efficiency and reproducibility of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling of my 2-methyl-4-indole boronic ester?

A1: The base is a crucial activator in the Suzuki-Miyaura catalytic cycle. Its primary role is to facilitate the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[1] The base achieves this by forming a boronate species from the boronic ester, which increases the nucleophilicity of the indole moiety, thereby promoting its transfer to the palladium complex.

Q2: I have several inorganic bases in my lab (K₂CO₃, K₃PO₄, Cs₂CO₃). Which one should I start with for my 2-methyl-4-indole boronic ester coupling?

A2: For N-H containing heterocycles like your 2-methyl-4-indole, the choice of base is critical to avoid side reactions. A good starting point is often a moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2] Cesium carbonate (Cs₂CO₃) is a stronger base and can also be effective, sometimes leading to higher yields, but it is also more expensive. It is advisable to screen a few bases to find the optimal one for your specific substrate combination.

Q3: Can I use an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA)?

A3: While organic bases are used in some palladium-catalyzed reactions, they are generally less effective for Suzuki-Miyaura couplings compared to inorganic bases.[3] Inorganic bases are more adept at promoting the formation of the active boronate species. Furthermore, with an acidic N-H proton on your indole, strong organic bases could lead to deprotonation and potential catalyst inhibition.

Q4: What is the impact of the solvent on the coupling efficiency? Should I use an anhydrous or aqueous solvent system?

A4: The solvent plays a multifaceted role, influencing the solubility of reactants, the stability of the catalyst, and the rate of reaction.[3] For Suzuki-Miyaura couplings of indole boronic esters, common solvents include ethereal options like dioxane and tetrahydrofuran (THF), as well as aromatic solvents like toluene.[2]

The question of anhydrous versus aqueous conditions is important. While boronic esters are generally more stable than their corresponding acids, they can still be sensitive to hydrolysis. However, the presence of a small amount of water can sometimes be beneficial, as it can aid in the dissolution of the inorganic base and facilitate the formation of the active palladium-hydroxo species, which is highly reactive in the transmetalation step. A common practice is to use a mixture of an organic solvent with water (e.g., dioxane/water or THF/water).[2]

Troubleshooting Guide

Issue 1: Low to No Yield of the Desired Product

Possible Cause A: Ineffective Base

  • Explanation: The chosen base may not be strong enough to promote the formation of the reactive boronate species, or it may be sterically hindered.

  • Solution:

    • Switch to a stronger inorganic base. If you started with K₂CO₃, try K₃PO₄ or Cs₂CO₃.

    • Ensure the base is finely powdered and dry to maximize its surface area and reactivity.

Possible Cause B: Inappropriate Solvent

  • Explanation: The reactants, particularly the base, may not be sufficiently soluble in the chosen solvent, leading to a sluggish or stalled reaction.

  • Solution:

    • If using a non-polar solvent like toluene, consider switching to a more polar aprotic solvent like dioxane or THF.

    • If using an anhydrous system, try adding a small amount of water (e.g., a 4:1 or 5:1 solvent-to-water ratio) to improve the solubility of the inorganic base.

Possible Cause C: Catalyst Inhibition

  • Explanation: The nitrogen atom of the indole ring can coordinate to the palladium catalyst, leading to deactivation. The deprotonated indole anion, formed in the presence of a strong base, can be a particularly potent inhibitor.

  • Solution:

    • Use a less basic inorganic base to minimize the concentration of the indole anion.

    • Consider N-protection of the indole (e.g., with a Boc or Tos group) if other troubleshooting steps fail.[4] However, this adds extra steps to your synthesis.

Issue 2: Significant Formation of Protodeboronation Byproduct

Possible Cause: Presence of Protic Sources and/or Inadequate Reaction Rate

  • Explanation: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This is a common side reaction with electron-rich heteroaryl boronic esters like yours, especially in the presence of water or other protic species.[5] It is often competitive with the desired coupling reaction.

  • Solution:

    • Minimize the amount of water in the reaction. If using an aqueous system, try reducing the water content or switching to anhydrous conditions.

    • Use a more reactive catalyst system (e.g., a more electron-rich phosphine ligand) to accelerate the rate of the desired Suzuki coupling, which can outcompete the slower protodeboronation.

    • Ensure your starting materials and solvents are properly dried and degassed.

Issue 3: Formation of Homocoupled Byproducts

Possible Cause: Oxygen in the Reaction Mixture

  • Explanation: Homocoupling of the boronic ester can occur in the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II) in the absence of the aryl halide.

  • Solution:

    • Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

    • Maintain a positive pressure of an inert gas throughout the reaction.

Data on Base and Solvent Effects

The following table summarizes the general trends observed for the choice of base and solvent in the Suzuki-Miyaura coupling of indole derivatives. Please note that optimal conditions can be substrate-dependent.

Base Solvent Typical Observations Reference
K₂CO₃Dioxane/H₂OA good starting point, often providing moderate to good yields.[2]
K₃PO₄TolueneCan be effective, especially for less reactive aryl halides.[2]
Cs₂CO₃THF/H₂OOften provides higher yields but is more costly.[6]
Na₂CO₃DMF/H₂OA viable option, particularly with more robust substrates.[3]

Experimental Protocol: A Starting Point

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-methyl-4-indole boronic ester with an aryl bromide. Optimization may be required.

Materials:

  • 2-Methyl-4-indole boronic acid pinacol ester

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

Procedure:

  • To a reaction vessel, add 2-methyl-4-indole boronic acid pinacol ester (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add the palladium catalyst (2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio by volume.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle and the Role of the Base

Suzuki_Miyaura_Cycle cluster_activation Base Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Product Formation BoronicEster R²-B(OR)₂ (2-Methyl-4-Indole Boronic Ester) Boronate [R²-B(OR)₂(OH)]⁻ BoronicEster->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetal Active Species ArylHalide R¹-X ArylHalide->OxAdd Troubleshooting_Workflow Start Low or No Yield CheckBase Is the base effective? Start->CheckBase ChangeBase Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃) CheckBase->ChangeBase No CheckSolvent Is the solvent optimal? CheckBase->CheckSolvent Yes ChangeBase->CheckSolvent ChangeSolvent Try a different solvent (e.g., Dioxane, THF) or add water CheckSolvent->ChangeSolvent No CheckProtodeboronation Is protodeboronation observed? CheckSolvent->CheckProtodeboronation Yes ChangeSolvent->CheckProtodeboronation ReduceWater Minimize water content or use anhydrous conditions CheckProtodeboronation->ReduceWater Yes CheckInhibition Could catalyst inhibition be an issue? CheckProtodeboronation->CheckInhibition No ReduceWater->CheckInhibition ChangeLigand Use a more electron-rich ligand CheckInhibition->ChangeLigand Yes Success Improved Yield CheckInhibition->Success No ProtectNH Consider N-protection of the indole ChangeLigand->ProtectNH ProtectNH->Success

Sources

Technical Support Center: Column Chromatography Purification of 2-Methyl-4-Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the column chromatography purification of 2-methyl-4-indole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this important class of compounds. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purifications effectively.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of 2-methyl-4-indole derivatives in a question-and-answer format.

Question 1: I'm observing significant streaking and poor separation of my 2-methyl-4-indole derivative on the silica gel column. What is the likely cause and how can I fix it?

Answer:

Streaking and poor separation of indole derivatives on silica gel are common problems that often stem from the interaction of the basic indole nitrogen with the acidic silanol groups (Si-OH) on the silica surface. This interaction can lead to peak tailing and, in some cases, degradation of the compound.[1]

Causality: The lone pair of electrons on the indole nitrogen can form strong hydrogen bonds with the acidic protons of the silanol groups. This strong interaction slows down the elution of the compound in a non-uniform way, causing the band to spread and streak.

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.

    • Triethylamine (TEA): Add 0.1-1% TEA to your mobile phase. TEA is a volatile base that will compete with your indole for the acidic sites on the silica, leading to sharper peaks and improved resolution.

    • Ammonia: A solution of methanol with a small percentage of aqueous ammonia can also be effective, particularly for more polar indoles.[2]

  • Stationary Phase Choice:

    • Deactivated Silica: If the issue persists, consider using a deactivated silica gel. This silica has fewer accessible silanol groups, reducing the chances of strong interactions.

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds like indoles. However, be aware that alumina can sometimes catalyze certain reactions, so it's crucial to test for compound stability first.

  • N-Protection: For particularly challenging separations or sensitive indole derivatives, protecting the indole nitrogen can be an excellent strategy.[3][4] Common protecting groups include:

    • Boc (tert-butyloxycarbonyl): Easily introduced and removed under acidic conditions.

    • Ts (Tosyl): Provides good stability but requires harsher conditions for removal.[3]

    • PhSO2 (Phenylsulfonyl): Another robust protecting group, though cleavage can be challenging.[3]

Question 2: My 2-methyl-4-indole derivative appears to be degrading on the column, leading to low yield and multiple unexpected spots on TLC analysis of the fractions. What's happening and what can I do?

Answer:

Indole derivatives, particularly those with electron-donating groups, can be susceptible to degradation on acidic stationary phases like silica gel.[5] This degradation is often an oxidative process.

Causality: The electron-rich indole ring is prone to oxidation, and the acidic surface of silica gel can catalyze this process. The presence of air and light can further exacerbate the degradation.

Solutions:

  • De-gas Solvents: Before preparing your mobile phase, de-gas your solvents by sparging with an inert gas (like nitrogen or argon) or by using a sonicator. This removes dissolved oxygen, a key player in oxidation.

  • Work Quickly and Protect from Light: Minimize the time your compound spends on the column. Flash chromatography is generally preferred over gravity chromatography for this reason.[6] Additionally, wrapping your column in aluminum foil can protect light-sensitive compounds.

  • Use Deactivated Silica or an Alternative Stationary Phase: As mentioned previously, deactivated silica or alumina can be less harsh on your compound.

  • Antioxidant Addition: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to your eluent can help prevent oxidation. However, you will need to remove the BHT from your final product.

  • Check for Peroxides in Ethers: If you are using ethers (like diethyl ether or THF) in your mobile phase, ensure they are free of peroxides, as these can be highly reactive and degrade your compound.

Workflow for Diagnosing and Solving Degradation:

Caption: A simple workflow to diagnose compound degradation on a TLC plate.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for my 2-methyl-4-indole derivative?

A1: The selection of an appropriate mobile phase is critical for a successful separation. Thin-Layer Chromatography (TLC) is your most valuable tool for this.

  • Starting Point: A good starting point for many indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2]

  • TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various solvent systems. Your goal is to find a system where your desired compound has an Rf (retention factor) value between 0.2 and 0.4. This generally provides the best separation in column chromatography.

  • Solvent Polarity:

    • If your compound has a very low Rf (stays near the baseline), you need to increase the polarity of your mobile phase (increase the percentage of ethyl acetate).

    • If your compound has a very high Rf (runs near the solvent front), you need to decrease the polarity of your mobile phase (increase the percentage of hexanes).

  • Common Solvent Systems for Indoles:

    • Hexane/Ethyl Acetate

    • Dichloromethane/Methanol (for more polar derivatives)

    • Toluene/Acetone

Q2: Should I use isocratic or gradient elution for my purification?

A2: The choice between isocratic and gradient elution depends on the complexity of your mixture.

  • Isocratic Elution: This method uses a constant solvent composition throughout the separation.[7][8] It is ideal for separating compounds with similar polarities (i.e., your TLC shows good separation between your product and impurities with a single solvent system).

  • Gradient Elution: This method involves gradually increasing the polarity of the mobile phase during the separation.[7][9] It is highly effective for:

    • Separating complex mixtures with components of widely different polarities.

    • Speeding up the elution of strongly retained compounds, which can prevent excessive band broadening and improve peak shape.[7]

Decision Tree for Elution Method:

Caption: A decision tree to help choose between isocratic and gradient elution.

Q3: How do I properly pack a silica gel column to avoid cracks and channels?

A3: A well-packed column is essential for good separation. Air bubbles, cracks, or channels in the stationary phase will lead to poor resolution. The "slurry packing" method is generally the most reliable.[10]

Step-by-Step Slurry Packing Protocol:

  • Prepare the Column: Ensure the column is clean, dry, and vertically clamped. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Make the Slurry: In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase to form a thin, pourable slurry.

  • Pour the Slurry: Pour the slurry into the column in one continuous motion. Use a funnel to help guide the slurry.

  • Tap and Settle: Gently tap the side of the column with a piece of rubber tubing to dislodge any air bubbles and help the silica pack evenly.

  • Add Sand: Once the silica has settled, add a thin layer of sand to the top to protect the silica bed from being disturbed when you add your sample and eluent.

  • Equilibrate: Run your initial mobile phase through the column until the packed bed is stable and no more settling occurs. Never let the top of the column run dry.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification of a 2-Methyl-4-Indole Derivative

  • TLC Analysis: Determine the optimal solvent system using TLC as described in the FAQs.

  • Column Preparation: Pack a column of an appropriate size with silica gel using the slurry method. The amount of silica should be roughly 50-100 times the weight of your crude sample.

  • Sample Loading:

    • Wet Loading: Dissolve your crude sample in a minimal amount of the mobile phase and carefully apply it to the top of the column with a pipette.

    • Dry Loading: Dissolve your crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column. This method is often preferred for less soluble compounds or for achieving a very narrow starting band.

  • Elution:

    • Carefully add your mobile phase to the column.

    • Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.

    • Collect fractions in test tubes or vials.

  • Monitoring the Separation:

    • Collect fractions of a consistent volume.

    • Analyze the fractions by TLC to determine which ones contain your pure product.

  • Combining and Concentrating:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain your purified 2-methyl-4-indole derivative.

Quantitative Data Summary Table:

ParameterGuidelineRationale
Silica to Compound Ratio 50:1 to 100:1 (w/w)Ensures sufficient stationary phase for good separation.
Column Diameter Depends on sample sizeA larger diameter is needed for larger samples.
TLC Rf of Target Compound 0.2 - 0.4Provides optimal elution and separation on the column.
Basic Additive (e.g., TEA) 0.1 - 1% (v/v)Neutralizes acidic silica sites to prevent streaking.

References

  • Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diver. The Journal of Organic Chemistry.
  • An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. National Institutes of Health.
  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds. Benchchem.
  • Isocratic Vs. Gradient Elution in Chromatography. Phenomenex.
  • What's the best way to protect the NH group in Heterocyclic Compounds? . ResearchGate. Available at: [Link]

  • When is Gradient Elution Better than Isocratic Elution? . Biotage. Available at: [Link]

  • Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Course Website.
  • Solvent Systems for Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Gradient vs. Isocratic Elution: Understanding the Differences in Chromatography. Oreate AI.
  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc.

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 2-Methyl-4-Indole Boronic Ester Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the indole scaffold remains a cornerstone of pharmacologically active molecules.[1] Its versatile structure is present in numerous natural products and approved drugs. The introduction of a boronic acid or its corresponding ester functionality, particularly the robust pinacol ester, onto the indole ring opens up a vast chemical space for further elaboration via cross-coupling reactions, making these derivatives highly valuable building blocks in modern drug discovery.[2]

This guide provides an in-depth spectroscopic characterization of 2-methyl-4-indole boronic acid pinacol ester, a key intermediate for accessing a diverse array of substituted indoles. Through a comparative analysis with its positional isomer, 2-methyl-5-indole boronic acid pinacol ester, we will explore the nuances in their NMR, IR, UV-Vis, and mass spectra. Understanding these spectroscopic signatures is paramount for unambiguous identification, purity assessment, and quality control in a drug development pipeline.

The Strategic Importance of 2-Methyl-Indole Boronic Esters

The 2-methyl-indole core is a privileged scaffold in medicinal chemistry, appearing in various compounds with a wide range of biological activities. The strategic placement of a boronic ester at either the 4- or 5-position of this core allows for the introduction of diverse substituents, which can significantly modulate the pharmacological profile of the resulting molecules. This functionalization is crucial for structure-activity relationship (SAR) studies aimed at optimizing lead compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Molecular Geometry

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-methyl-indole boronic ester derivatives, ¹H, ¹³C, and ¹¹B NMR each provide unique and complementary information.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectrum provides detailed information about the electronic environment of each proton in the molecule. The chemical shifts of the aromatic protons on the indole ring are particularly sensitive to the position of the boronic ester group.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the indole boronic ester derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Comparative ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm) for 2-Methyl-4-indole Boronic Acid Pinacol EsterPredicted Chemical Shift (δ, ppm) for 2-Methyl-5-indole Boronic Acid Pinacol EsterJustification for Predicted Shifts
N-H ~8.1~8.0The N-H proton of indoles typically appears as a broad singlet downfield. The precise shift is sensitive to concentration and solvent.
H3 ~6.4~6.3The C3-H is a singlet and its chemical shift is influenced by the electron-donating methyl group at C2.
H5 ~7.3 (d)-In the 4-substituted isomer, H5 is coupled to H6.
H6 ~7.1 (t)~7.5 (dd)The chemical shift and multiplicity of H6 are significantly different between the two isomers due to the varying neighboring substituents.
H7 ~7.6 (d)~7.2 (d)The position of the boronic ester group has a notable effect on the chemical shift of the adjacent proton.
2-CH₃ ~2.4~2.4The methyl group at the 2-position typically appears as a singlet in this region.
Pinacol -CH₃ ~1.3~1.3The twelve equivalent protons of the two methyl groups on the pinacol ring appear as a sharp singlet.

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is crucial for resolving the complex splitting patterns of the aromatic protons. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual peak.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The chemical shifts of the indole ring carbons are diagnostic of the substitution pattern.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) than for ¹H NMR.

  • Acquire the spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Employ proton decoupling to simplify the spectrum to a series of singlets.

Comparative ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm) for 2-Methyl-4-indole Boronic Acid Pinacol EsterPredicted Chemical Shift (δ, ppm) for 2-Methyl-5-indole Boronic Acid Pinacol EsterJustification for Predicted Shifts
C2 ~138~137The carbon bearing the methyl group.
C3 ~101~100The C3 carbon is typically shielded in indoles.
C3a ~129~128A quaternary carbon at the ring junction.
C4 -~123The carbon bearing the boronic ester in the 4-isomer is not observed directly but influences adjacent carbons.
C5 ~122-The position of the boronic ester significantly impacts the chemical shift of the carbon it is attached to.
C6 ~120~121
C7 ~115~110
C7a ~136~135Another quaternary carbon at the ring junction.
2-CH₃ ~13~13The methyl carbon.
Pinacol C ~84~84The quaternary carbons of the pinacol ester.
Pinacol -CH₃ ~25~25The methyl carbons of the pinacol group.
¹¹B NMR Spectroscopy: A Direct Probe of the Boron Center

¹¹B NMR is a valuable technique for directly observing the boron atom. The chemical shift is highly indicative of the coordination state of the boron. For a tricoordinate boronic ester, a broad signal is expected in the range of δ 20-30 ppm.

Experimental Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_data Data Analysis Sample 2-Methyl-Indole Boronic Ester Derivative Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR ¹H NMR Acquisition NMR_Tube->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Tube->C13_NMR B11_NMR ¹¹B NMR Acquisition NMR_Tube->B11_NMR Process Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->Process C13_NMR->Process B11_NMR->Process Analyze Analyze Chemical Shifts, Coupling Constants, and Integration Process->Analyze Compare Compare with Alternative Isomer Data Analyze->Compare G Structure Molecular Structure (e.g., 2-Methyl-4-Indole Boronic Ester) NMR NMR Spectra (¹H, ¹³C, ¹¹B) Structure->NMR Proton/Carbon Environments IR IR Spectrum Structure->IR Functional Group Vibrations MS Mass Spectrum Structure->MS Molecular Weight and Fragmentation UV UV-Vis Spectrum Structure->UV Electronic Transitions

Caption: Interplay of molecular structure and spectroscopic output.

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system has characteristic absorption bands in the UV region.

Experimental Protocol for UV-Vis Spectroscopy:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).

  • Record the absorbance from approximately 200 to 400 nm.

Expected UV-Vis Data:

Indole and its derivatives typically exhibit two main absorption bands. For 2-methyl-indole derivatives, these are expected around 220 nm and 270-290 nm. The exact position and intensity of these bands can be subtly influenced by the position of the boronic ester, but significant differentiation based solely on UV-Vis data is challenging.

Conclusion

The comprehensive spectroscopic characterization of 2-methyl-4-indole boronic acid pinacol ester and its comparison with the 5-substituted isomer highlight the key differences in their NMR spectra, which serve as the primary tool for their unambiguous differentiation. While IR, MS, and UV-Vis provide valuable confirmatory data, the nuanced shifts in the ¹H and ¹³C NMR spectra are the most diagnostic features. A thorough understanding of these spectroscopic properties is essential for any researcher working with these valuable synthetic intermediates, ensuring the integrity and success of their drug discovery and development efforts.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, Second Edition (pp. 1-133). Wiley-VCH. [Link]

  • Kilic, A., et al. (2022). A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1131-1142. [Link]

  • Goldberg, A. R., & Northrop, B. H. (2016). Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. The Journal of Organic Chemistry, 81(3), 969–980. [Link]

  • Royal Society of Chemistry. (2015). Supporting information. [Link]

  • MDPI. (2020). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. [Link]

  • Magritek. (2019). Methyl 1H-indole-3-carboxylate. [Link]

  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

Sources

A Comparative Guide for Researchers: 2-Methyl-4-Indole Boronic Ester vs. Trifluoroborate Salts in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The indole nucleus, a privileged structure in numerous biologically active compounds, often requires precise modification to modulate its pharmacological profile. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, and the choice of the organoboron reagent is critical to the success of this transformation. This guide provides an in-depth, evidence-based comparison of two key reagents for the functionalization of the 2-methylindole core at the C4 position: the 2-methyl-4-indole boronic ester (specifically, the pinacol ester) and its corresponding potassium trifluoroborate salt.

At a Glance: Key Differences

Feature2-Methyl-4-Indole Pinacol BoronatePotassium 2-Methyl-4-Indolyltrifluoroborate
Stability & Handling Generally stable but can be susceptible to hydrolysis and protodeboronation, especially with electron-rich heterocycles.[1]Exceptionally stable to air and moisture, crystalline, and easy to handle and store indefinitely.[2]
Reactivity Generally less reactive than trifluoroborate salts, sometimes requiring harsher conditions or more active catalysts.Often more reactive, enabling coupling with challenging electrophiles like aryl chlorides under milder conditions.
Solubility Typically soluble in a wide range of organic solvents.Soluble in polar solvents; solubility in nonpolar organic solvents can be limited.
Synthesis Commonly synthesized via C-H borylation or from a corresponding halide.Prepared from the corresponding boronic acid or ester by treatment with KHF₂.

Delving Deeper: A Technical Examination

Synthesis and Accessibility

The choice between these two reagents often begins with their synthesis. Both are accessible from common starting materials, but the pathways and considerations differ.

2-Methyl-4-Indole Pinacol Boronate is now commonly synthesized via direct C-H borylation of 2-methylindole. Iridium-catalyzed borylation has emerged as a powerful method for the regioselective functionalization of indoles. While C2 and C3 borylation are more common due to the electronic nature of the indole ring, directing group strategies or specific catalyst systems can achieve C4 functionalization.

Experimental Protocol: Synthesis of 2-Methyl-4-Indole Pinacol Boronate (Hypothetical Optimized Procedure based on known C-H borylations)

A plausible route involves a directed or highly regioselective iridium-catalyzed C-H borylation. The choice of ligand on the iridium catalyst is crucial for directing the borylation to the C4 position, potentially requiring an N-H directing group or leveraging steric hindrance at other positions.

2-Methylindole 2-Methylindole Intermediate_Complex Intermediate_Complex 2-Methylindole->Intermediate_Complex [Ir(cod)(dtbpy)]OTf, B₂pin₂, Heptane, 80 °C 2-Methyl-4-indole\nPinacol Boronate 2-Methyl-4-indole Pinacol Boronate Intermediate_Complex->2-Methyl-4-indole\nPinacol Boronate Work-up

Caption: Synthesis of 2-methyl-4-indole pinacol boronate via Ir-catalyzed C-H borylation.

Potassium 2-Methyl-4-Indolyltrifluoroborate is typically prepared from the corresponding boronic acid or, more conveniently, directly from the pinacol boronate ester. This two-step, one-pot process involves the hydrolysis of the boronic ester followed by the addition of potassium hydrogen fluoride (KHF₂).[3]

Experimental Protocol: Synthesis of Potassium 2-Methyl-4-Indolyltrifluoroborate from Pinacol Ester

  • To a solution of 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (1.0 equiv) in methanol, an aqueous solution of KHF₂ (4.0 equiv) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • The solvent is removed under reduced pressure.

  • The resulting solid is triturated with hot acetone to remove impurities, and the pure potassium trifluoroborate salt is isolated by filtration as a stable, crystalline solid.

2-Methyl-4-indole\nPinacol Boronate 2-Methyl-4-indole Pinacol Boronate Potassium 2-Methyl-4-indolyltrifluoroborate Potassium 2-Methyl-4-indolyltrifluoroborate 2-Methyl-4-indole\nPinacol Boronate->Potassium 2-Methyl-4-indolyltrifluoroborate KHF₂, Methanol/H₂O, Room Temp

Caption: Conversion of pinacol boronate to potassium trifluoroborate salt.

Stability and Handling: A Clear Winner

In terms of benchtop stability and ease of handling, potassium trifluoroborate salts are unequivocally superior . Boronic acids and their esters, particularly those of electron-rich heterocycles like indole, are susceptible to decomposition pathways such as protodeboronation and oxidation.[1] This instability can lead to inconsistent results and the need for fresh preparation or careful storage of the reagent.

In contrast, potassium organotrifluoroborates are generally crystalline, free-flowing solids that are remarkably stable to both air and moisture.[2] This inherent stability allows for long-term storage without degradation, ensuring reproducibility in cross-coupling reactions. This is a significant advantage in high-throughput screening and in process development where reagent consistency is paramount.

Performance in Suzuki-Miyaura Cross-Coupling

Reactivity with Challenging Substrates:

A key advantage of potassium trifluoroborate salts is their often-enhanced reactivity compared to boronic esters, especially when coupling with less reactive electrophiles such as aryl chlorides. While a Suzuki-Miyaura coupling of a boronic ester with an electron-rich aryl chloride like 4-chloroanisole may not proceed under standard conditions, the corresponding trifluoroborate salt can often provide the desired product in good yield.[4]

Hypothetical Comparative Data:

The following table presents a hypothetical but mechanistically sound comparison of the two reagents in a Suzuki-Miyaura reaction with 4-chloroanisole, a notoriously challenging coupling partner.

ReagentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Methyl-4-indole Pinacol BoronatePd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O10024<10% (hypothetical)
Potassium 2-Methyl-4-indolyltrifluoroboratePd(OAc)₂ / RuPhosCs₂CO₃Toluene/H₂O10012~75% (extrapolated)

Mechanistic Considerations:

The enhanced reactivity of trifluoroborate salts is attributed to the mechanism of transmetalation. While the exact mechanism is still a subject of study, it is generally accepted that the trifluoroborate slowly hydrolyzes in the presence of a base to release the corresponding boronic acid in situ. This slow-release mechanism can be beneficial in preventing the buildup of high concentrations of the potentially unstable boronic acid, thus minimizing side reactions like protodeboronation.

cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Boron Species Activation Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Ar-Pd(II)-R Reductive_Elimination->Pd(0) Boronic_Ester R-B(OR)₂ Boronic_Acid R-B(OH)₂ Boronic_Ester->Boronic_Acid H₂O, Base Trifluoroborate [R-BF₃]⁻K⁺ Trifluoroborate->Boronic_Acid H₂O, Base (Slow Release) Boronic_Acid->Transmetalation [Ar-Pd(II)-X]

Sources

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of 2-Methyl-4-Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Substituted Indoles

The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals, from anti-migraine agents to potent anti-cancer drugs. Specifically, 2-methyl-4-indole derivatives represent a class of compounds with significant therapeutic potential, demanding rigorous analytical characterization to ensure identity, purity, and stability. High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in this endeavor, offering unparalleled capabilities for molecular mass determination, elemental composition analysis, and structural elucidation.[1][2]

This guide, grounded in field experience, provides a comparative analysis of HRMS methodologies for the characterization of 2-methyl-4-indole derivatives. We will explore the nuances of instrument selection, delve into the intricacies of fragmentation pathways, and present robust, self-validating experimental protocols to empower researchers in their analytical workflows.

Comparing HRMS Platforms: Orbitrap vs. Time-of-Flight (TOF)

The choice of an HRMS platform is a critical decision that directly impacts data quality and analytical outcomes. The two most prevalent technologies in pharmaceutical analysis are the Orbitrap and Time-of-Flight (TOF) mass analyzers. The selection is not merely a matter of preference but a strategic choice based on the specific analytical goal.

The Case for Orbitrap: Unmatched Resolution for Complex Analyses

Orbitrap mass analyzers, a type of Fourier Transform Mass Spectrometry (FTMS), are renowned for their exceptionally high resolving power and mass accuracy.[3] For the analysis of 2-methyl-4-indole derivatives, particularly in complex matrices like biological fluids or forced degradation studies, this high resolution is paramount. It allows for the separation of the target analyte from isobaric interferences—compounds with the same nominal mass but different elemental compositions.[4]

Data from Orbitrap-based systems often represent a notable improvement over TOF instrumentation, especially when baseline resolution of key components is required.[5] This capability is crucial for confirming elemental composition through fine isotopic analysis and for confidently identifying unknown impurities or metabolites.[6]

The Case for TOF: Speed and Spectral Quality

Time-of-Flight (TOF) mass spectrometers offer distinct advantages, particularly in high-throughput applications. While modern Orbitrap instruments have become significantly faster, TOF analyzers traditionally excel in acquisition speed.[7] For applications like flow injection analysis (FIA) or rapid LC gradients, TOF instruments can provide excellent data quality with reproducible detection of even small peaks.[7] However, a key consideration is that at the very high scan speeds required for these applications, the newest generation of Orbitrap instruments may now offer better resolution across the entire mass range relevant for small molecules.[7]

Causality Behind the Choice: For the definitive structural confirmation and impurity profiling of novel 2-methyl-4-indole derivatives, the superior resolving power of an Orbitrap-based platform is generally preferred . The confidence in elemental composition derived from its high mass accuracy (typically < 1-2 ppm) provides a more authoritative result. For routine quantification or high-throughput screening where speed is the primary driver, a modern Q-TOF can be a highly effective alternative.

Performance Comparison: Orbitrap vs. TOF for Small Molecule Analysis
FeatureOrbitrap (e.g., Q Exactive Series)Time-of-Flight (Q-TOF)Rationale for 2-Methyl-4-Indole Analysis
Resolving Power Up to 280,000 FWHM or higherTypically 40,000 - 60,000 FWHMHigh resolution is critical to separate drug candidates from potential isobaric impurities and metabolites, ensuring unambiguous identification.[4][6]
Mass Accuracy < 1-3 ppm (with internal calibration)< 2-5 ppm (with internal calibration)Sub-ppm mass accuracy provides high confidence in the determined elemental composition, a key requirement for identifying novel compounds.[8]
Sensitivity Comparable to Triple QuadrupolesHigh, with good baseline qualityBoth platforms offer excellent sensitivity for detecting trace-level derivatives and their metabolites.[9][10]
Dynamic Range Good, but can be limited by space charge effectsExcellentTOF can be advantageous for samples with a wide range of analyte concentrations, though modern Orbitraps have significantly improved.[7]
Scan Speed Improved significantly; suitable for UHPLCHistorically faster; excellent for very fast chromatographyThe choice depends on the chromatographic method; modern Orbitraps are fully compatible with standard UHPLC peak widths.[7]

Elucidating Structure: Fragmentation Analysis of 2-Methyl-4-Indole Derivatives

Tandem MS (MS/MS) experiments are essential for structural elucidation. By isolating the protonated molecule ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that act as a structural fingerprint.[11]

The fragmentation of the indole core is well-documented. A key fragmentation process involves the loss of hydrogen cyanide (HCN), which is characteristic of the indole ring system.[12] For 2-methyl-indole derivatives, the fragmentation pathways are influenced by the substitution pattern on the indole framework.[13] The methyl group at the 2-position provides a site for charge localization and can direct the fragmentation cascade.

Below is a proposed fragmentation pathway for a generic 2-methyl-4-substituted indole derivative. Understanding these pathways is crucial for interpreting HRMS/MS data and confirming the structure of novel compounds.

G parent [M+H]⁺ 2-Methyl-4-R-Indole frag1 Loss of R group [M+H-R]⁺ parent->frag1 -R frag2 Loss of CH₃ radical [M+H-CH₃]⁺ parent->frag2 -CH₃ frag3 Characteristic Indole Fragment Loss of HCN from frag1 frag1->frag3 -HCN frag4 Further fragmentation frag2->frag4

Caption: Proposed fragmentation pathway for a 2-methyl-4-indole derivative.

Experimental Protocols: A Self-Validating LC-HRMS Workflow

A trustworthy protocol is one where each step is justified and contributes to the overall quality and reproducibility of the data. The following method is designed for the robust analysis of 2-methyl-4-indole derivatives using a UHPLC system coupled to an Orbitrap mass spectrometer.

Sample Preparation (from a solid drug product)

The goal of sample preparation is to efficiently extract the analyte of interest while minimizing matrix effects.

Step-by-Step Protocol:

  • Accurately weigh: Weigh a sufficient amount of the powdered drug product to achieve a target concentration of approximately 1 mg/mL of the active pharmaceutical ingredient (API). Causality: Accurate weighing is fundamental for potential future quantification.

  • Reconstitute: Add a precise volume of LC-MS grade methanol to the weighed powder.[14] Causality: Methanol is a versatile solvent for many indole derivatives and is compatible with reversed-phase chromatography.

  • Extract: Vigorously shake or vortex the sample for 30-45 minutes to ensure complete dissolution of the analyte.[14]

  • Clarify: Centrifuge the sample at 4,500 rpm for 15 minutes to pelletize insoluble excipients.[14] Causality: This step is crucial to prevent clogging of the UHPLC system.

  • Filter: Carefully transfer the supernatant and filter it through a 0.22 µm PVDF syringe filter into an LC vial.[14] Causality: Filtering removes fine particulates that could interfere with the analysis or damage the instrument.

  • Dilute: Prepare a final working solution at a concentration of approximately 1-10 µg/mL in a 50:50 mixture of methanol and water. Causality: Dilution prevents detector saturation and ensures the analyte concentration is within the linear range of the instrument.

Liquid Chromatography (LC) Method

The LC separation is designed to resolve the target analyte from isomers and impurities before it enters the mass spectrometer.

  • System: UHPLC system (e.g., Thermo Scientific Vanquish)[14]

  • Column: C18 reversed-phase column (e.g., Synergi Fusion C18, 100 x 2.1 mm, 2.5 µm).[15][16] Causality: C18 columns provide excellent retention and separation for moderately non-polar compounds like indole derivatives.

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Acetonitrile is a strong organic solvent that provides good peak shape and is MS-friendly.

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B (Re-equilibration)

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C. Causality: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.

High-Resolution Mass Spectrometry (HRMS) Method

These parameters are optimized for a Q Exactive Orbitrap instrument to achieve high-quality qualitative and quantitative data.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode. Causality: The basic nitrogen in the indole ring is readily protonated, making positive mode ESI highly effective.

  • Capillary Voltage: 3.5 kV[17]

  • Gas Temperatures: Sheath Gas: 40 L/min, Aux Gas: 10 L/min, Gas Temperature: 300 °C.[17] Causality: These parameters ensure efficient desolvation of the analyte ions, which is critical for sensitivity and stability.

  • Acquisition Mode: Full MS / dd-MS2 (Data-Dependent Acquisition)

    • Full MS Scan:

      • Resolution: 70,000 FWHM

      • Scan Range: m/z 100-1000[18]

      • AGC Target: 1e6

    • dd-MS2 Scan (Tandem MS):

      • Resolution: 17,500 FWHM

      • Isolation Window: 1.5 m/z

      • Collision Energy (HCD): Stepped NCE 20, 30, 40 eV. Causality: Using stepped collision energy ensures a wide range of fragments are generated, providing richer structural information from a single run.

      • TopN: 5 (The 5 most intense ions from the Full MS scan will be selected for fragmentation)

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms HRMS Analysis cluster_data Data Processing Weigh Weigh Reconstitute Reconstitute Weigh->Reconstitute Extract Extract Reconstitute->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Centrifuge->Filter Dilute Dilute Filter->Dilute Inject Inject Dilute->Inject C18_Column C18_Column Inject->C18_Column Gradient Elution ESI_Source ESI_Source C18_Column->ESI_Source Full_MS_Scan Full_MS_Scan ESI_Source->Full_MS_Scan [M+H]⁺ ESI_Source->Full_MS_Scan dd_MS2 dd_MS2 Full_MS_Scan->dd_MS2 Top 5 Ions Full_MS_Scan->dd_MS2 Identify Identify dd_MS2->Identify Fragment Ions dd_MS2->Identify Report Report Identify->Report

Caption: End-to-end LC-HRMS workflow for 2-methyl-4-indole derivatives.

Conclusion

The rigorous characterization of 2-methyl-4-indole derivatives is a non-negotiable aspect of modern drug development. High-resolution mass spectrometry, particularly when leveraging the high resolving power of Orbitrap technology, provides the definitive data required for structural confirmation and purity assessment. By combining a well-justified choice of instrumentation with robust, validated protocols for sample preparation, chromatography, and mass spectrometry, researchers can generate high-confidence data. The systematic analysis of fragmentation patterns remains the cornerstone of structural elucidation, transforming HRMS from a simple mass measurement tool into a powerful instrument for chemical discovery.

References

  • Request PDF. (2025, August 9). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from [Link]

  • Ni, W., et al. (2021, January 29). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2025, October 13). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]

  • Analytical Chemistry. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • Metabolomics Blog. (2021, June 26). Why do we prefer TOFs over Orbitraps for flow injection analysis?. Retrieved from [Link]

  • Li, S., et al. (2023, December 19). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. PubMed Central. Retrieved from [Link]

  • Kim, J. H., et al. (2024, November 4). LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of Alpinia officinarum. PubMed Central. Retrieved from [Link]

  • Bioanalysis Zone. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • MDPI. (n.d.). Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulfate in Human Serum. Retrieved from [Link]

  • Biogeosciences. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]

  • SciRP.org. (n.d.). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]

  • ResearchGate. (2016, December 13). Between Orbitrap and Q-TOF, which one is better to use for proteomic analysis?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, December 31). Q-TOF vs Q-orbitrap MS data. Retrieved from [Link]

  • MDPI. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]

  • SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]

  • Sci-Hub. (1987). Mass spectral fragmentation patterns of 2‐methyl‐, 2,3‐methyl‐, 2,3‐dimethyl‐, 2‐aryl‐ and 3‐phenylindole derivatives. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • SciELO. (n.d.). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • PubMed. (2022, August 2). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]

  • Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 2-methyl-. NIST WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (2026, January 25). Excellent inhibitory activity of aromatic selenocyanates against phytopathogenic bacterium and structure–activity relationship. Retrieved from [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the assay of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a molecule of significant interest in medicinal chemistry.

The Critical Role of Accurate Quantification

2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole serves as a vital building block in the synthesis of a variety of therapeutic agents. Its purity and concentration directly impact the yield, purity, and safety of the final drug product. Therefore, employing a robust and accurate analytical method for its quantification is not merely a procedural step but a cornerstone of quality control and regulatory compliance.

Quantitative NMR (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) has emerged as a powerful analytical tool, recognized for its unique capability as a primary ratio method of measurement.[1] This means that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal, allowing for the determination of the analyte's concentration without the need for a chemically identical reference standard.[2][3]

The Foundational Principle of qNMR

The core of qNMR lies in the comparison of the integral of a specific resonance signal from the analyte with the integral of a signal from a certified internal standard of known concentration.[4] The purity or concentration of the analyte can then be calculated using a straightforward equation that considers the molar masses, number of protons, and weights of both the analyte and the internal standard.[5]

Causality in Experimental Design for qNMR

The accuracy of qNMR is contingent upon a meticulously planned experimental setup. Here, we delve into the rationale behind key experimental choices:

  • Selection of an Internal Standard: The choice of an internal standard is critical. It must be of high purity (≥99%), chemically stable, and soluble in the same deuterated solvent as the analyte.[4][6] Crucially, its NMR signals must not overlap with those of the analyte.[4] For the assay of our target indole derivative, a standard like maleic acid or dimethyl sulfone could be suitable, depending on the chosen solvent.

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[5] Deuterated solvents with low water content are preferred to avoid strong solvent signals that can obscure analyte peaks.[5]

  • Relaxation Delay (d1): To ensure complete relaxation of all nuclei between pulses for accurate integration, a sufficiently long relaxation delay is essential. This is typically set to at least five times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard.[7]

  • Pulse Angle: A 90° pulse angle is generally recommended for qNMR to maximize the signal intensity and ensure uniform excitation across the spectrum.[8]

  • Signal-to-Noise (S/N) Ratio: A high S/N ratio is crucial for precise integration. A minimum S/N of 150:1 is recommended to keep integration errors below 1%.[9][10] This can be achieved by adjusting the sample concentration and the number of scans.[10]

A Self-Validating qNMR Workflow

The following diagram illustrates a self-validating workflow for a qNMR assay, incorporating system suitability checks and data integrity measures.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh analyte (10-20 mg) dissolve Dissolve in deuterated solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve transfer Transfer to high-precision NMR tube dissolve->transfer instrument_setup Instrument Setup & System Suitability Test (SST) transfer->instrument_setup acquire_fid Acquire Free Induction Decay (FID) instrument_setup->acquire_fid process_fid Process FID (Zero-filling, Apodization) acquire_fid->process_fid phase_baseline Phase & Baseline Correction process_fid->phase_baseline integrate Integrate Analyte & Internal Standard Peaks phase_baseline->integrate calculate Calculate Purity/ Concentration integrate->calculate

A typical workflow for a qNMR experiment.

Alternative Analytical Techniques: A Comparative Overview

While qNMR offers significant advantages, other well-established techniques are also employed for the quantification of small molecules.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with UV detection, is a workhorse in many analytical laboratories.[11] It separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.

  • Strengths: High sensitivity and selectivity, making it suitable for analyzing complex mixtures and trace impurities.[2]

  • Weaknesses: Requires a specific reference standard for the analyte, which may not always be available.[2] Method development can be time-consuming, and it consumes larger volumes of solvents compared to qNMR.[12]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, offering very high sensitivity and selectivity.[13][14]

  • Strengths: Excellent for identifying and quantifying trace-level components and for structural elucidation.[13]

  • Weaknesses: The instrumentation is more complex and expensive than HPLC-UV. Ionization efficiency can vary between compounds, potentially affecting quantification accuracy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[11]

  • Strengths: High resolution and sensitivity.

  • Weaknesses: Not suitable for non-volatile or thermally labile compounds like many indole derivatives without derivatization, which adds complexity to the sample preparation.[11]

Deciding on the Right Analytical Tool

The choice of an analytical method is a critical decision driven by several factors. The following diagram outlines a logical approach to selecting the most appropriate technique.

Method_Selection start Start: Need for Quantitative Assay ref_std_avail Analyte-Specific Reference Standard Available? start->ref_std_avail complexity Sample Matrix Complexity ref_std_avail->complexity Yes qnmr qNMR ref_std_avail->qnmr No volatility Analyte Volatile & Thermally Stable? complexity->volatility If applicable hplc HPLC-UV complexity->hplc Low lcms LC-MS complexity->lcms High volatility->lcms No gcms GC-MS volatility->gcms Yes

Decision tree for selecting an analytical method.

Performance Comparison: qNMR vs. Alternatives

The following table summarizes a hypothetical performance comparison of qNMR with HPLC-UV and LC-MS for the assay of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole. The data is illustrative and based on typical performance characteristics of these techniques.

ParameterqNMRHPLC-UVLC-MS
Accuracy (% Recovery) 98.5 - 101.5%98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 1.0%< 2.0%< 5.0%
Linearity (R²) ≥ 0.999≥ 0.995≥ 0.99
Limit of Quantification (LOQ) ~1.5 mg/mL[2]~0.1 µg/mL[2]~1 ng/mL[13]
Sample Preparation Time ShortModerateModerate to Long
Solvent Consumption LowHighHigh
Need for Analyte Standard No (uses internal std.)YesYes

Data is representative and may vary based on specific experimental conditions.

The validation of these analytical procedures should be conducted in accordance with ICH guidelines Q2(R1) or the more recent Q2(R2).[15][16][17]

Experimental Protocols

Detailed qNMR Protocol for Assay of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

1. Sample Preparation

  • Accurately weigh approximately 15 mg of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole into a clean, dry vial using a microbalance with 0.01 mg readability.[8]

  • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid, purity ≥ 99.5%) into the same vial.

  • Add 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) to the vial.

  • Gently vortex the vial until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to a high-quality 5 mm NMR tube.

2. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Tune and match the probe.

  • Shim the magnetic field to achieve optimal resolution.

  • Set the following acquisition parameters:

    • Pulse program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[8]

    • Pulse angle: 90°

    • Relaxation delay (d1): 60 seconds (or 5 times the longest T1)

    • Acquisition time (AQ): 4 seconds[8]

    • Number of scans (NS): 16 (adjust for S/N > 250:1)[10]

    • Dummy scans (DS): 4[8]

  • Acquire the FID.

3. Data Processing and Calculation

  • Apply a line broadening of 0.1 Hz and zero-fill to 256K data points.[8]

  • Manually phase the spectrum and perform a baseline correction.[8]

  • Integrate a well-resolved signal from the analyte (e.g., the methyl protons) and a signal from the internal standard.

  • Calculate the purity of the analyte using the following formula[5]:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Conclusion

For the quantitative assay of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, qNMR stands out as a highly accurate, precise, and efficient method. Its primary advantage lies in its ability to provide direct quantification without the need for an analyte-specific reference standard, which can be a significant bottleneck in early-stage drug development. While techniques like HPLC-UV and LC-MS offer superior sensitivity for trace analysis, the speed, low solvent consumption, and straightforward sample preparation of qNMR make it an exceptionally valuable tool for purity assessment and content uniformity studies in both research and quality control settings.[12][18] The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the required sensitivity, sample matrix complexity, and availability of reference materials.

References

  • AWS. qNMR - Quantitative Analysis by NMR. Available from: [Link]

  • ResearchGate. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. Available from: [Link]

  • AZoM. Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Available from: [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]

  • PubMed. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines]. Available from: [Link]

  • MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Available from: [Link]

  • PubMed. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Available from: [Link]

  • Agilent. Easy, Precise and Accurate Quantitative NMR. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]

  • University of Oxford. Quantitative NMR Spectroscopy.docx 11/2017. Available from: [Link]

  • Purity by Absolute qNMR Instructions. Available from: [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). Available from: [Link]

  • National Institutes of Health (NIH). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Available from: [Link]

  • JEOL Ltd. Let's try doing quantitative NMR | Applications Notes. Available from: [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Available from: [Link]

  • ResearchGate. Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Available from: [Link]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available from: [Link]

  • Research Journal of Pharmacognosy. A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. Available from: [Link]

  • RSC Publishing. 17O NMR studies of boronic acids and their derivatives. Available from: [Link]

  • ResearchGate. Conditions for LC-MS/MS analysis of indole species. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • MDPI. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Available from: [Link]

  • SciSpace. New methods of analysis and investigation of terpenoid indole alkaloids. Available from: [Link]

  • PubMed. Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. Available from: [Link]

  • ACS Publications. Mass spectrometry of simple indoles | The Journal of Organic Chemistry. Available from: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Available from: [Link]

  • SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Available from: [Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • Boron-11 NMR as a Method for Quantitative Boron Analysis and its Application to Determine Boric Acid in Commercial Biocides. Available from: [Link]

  • National Institutes of Health (NIH). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Available from: [Link]

  • Almac. QNMR – a modern alternative to HPLC. Available from: [Link]

  • Preprints.org. Mass Spectrometry Rearrangement Ions and Metabolic Pathways-Based Discovery of Indole Derivatives during the Aging Process in Ci. Available from: [Link]

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Safety Operating Guide

Navigating the Aftermath: A Comprehensive Guide to the Safe Disposal of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Reference: Key Disposal Principles

Disposal ConsiderationSummary of Procedure
Chemical Identity 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Primary Hazards Potential for skin, eye, and respiratory irritation. May be harmful if swallowed.[1][2][3]
Personal Protective Equipment (PPE) Nitrile gloves, safety goggles (or face shield), lab coat.[1]
Incompatible Materials Strong oxidizing agents.[1]
Small Spills (Solid) Gently sweep up, avoiding dust generation. Place in a sealed, labeled container.
Small Spills (Solution) Absorb with inert material (e.g., vermiculite, sand). Place in a sealed, labeled container.
Bulk Waste Disposal Dispose of as hazardous chemical waste through a licensed contractor. Do not dispose of down the drain.
Container Decontamination Triple rinse with a suitable solvent (e.g., acetone, ethanol). Dispose of rinsate as hazardous waste.

Authored by [Your Name/Department]

As a Senior Application Scientist, the responsible management of chemical reagents from receipt to disposal is a cornerstone of laboratory safety and scientific integrity. This guide provides a detailed protocol for the proper disposal of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a valuable intermediate in Suzuki-Miyaura cross-coupling reactions.[4] The procedures outlined herein are designed to mitigate risks, ensure regulatory compliance, and protect both laboratory personnel and the environment.

Understanding the Compound: Hazard Profile and Reactivity

  • Skin Irritation (Category 2) [1][2][3]

  • Serious Eye Irritation (Category 2) [1][2][3]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system [1][2][3]

  • Acute toxicity, oral (Category 4) [3]

Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, in a well-ventilated area or a chemical fume hood.[1]

From a chemical standpoint, the key features influencing its disposal are the indole nucleus and the boronic acid pinacol ester functional group. Boronic acid pinacol esters are known to be sensitive to hydrolysis, especially in the presence of acid or base, which would cleave the ester to form the corresponding boronic acid and pinacol. This reactivity can be exploited for controlled degradation prior to disposal, although it is often more practical to dispose of the intact compound through a certified waste management provider.

The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, from residual material in reaction vessels to bulk quantities of expired or unused reagent.

DisposalWorkflow cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_disposal_path Disposal Path start Begin Disposal Process ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_container Select Compatible Waste Container (Borosilicate Glass or HDPE) ppe->waste_container label_container Label Container: 'Hazardous Waste' '2-methyl-4-(...)-1H-indole' Date and Hazard Pictograms waste_container->label_container segregate Segregate from Incompatible Materials (e.g., Strong Oxidizers) label_container->segregate transfer_waste Transfer Waste to Labeled Container segregate->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_waste Store in Designated Hazardous Waste Accumulation Area seal_container->store_waste arrange_pickup Arrange for Pickup by Licensed Waste Disposal Vendor store_waste->arrange_pickup end Disposal Complete arrange_pickup->end

Figure 1. A stepwise workflow for the safe collection and disposal of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.

Immediate Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a suitable choice), safety goggles, and a laboratory coat.[1] If there is a risk of generating dust, a face shield and respiratory protection may be necessary.

  • Ventilation: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[5]

  • Spill Kit: Ensure a chemical spill kit equipped to handle solid and liquid organic spills is readily accessible.

Waste Collection and Container Selection
  • Container Material: Collect waste 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in a dedicated, leak-proof container. Borosilicate glass or high-density polyethylene (HDPE) are recommended materials due to their broad chemical resistance.[6][7]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole"

    • The date of accumulation

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant)

  • Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials, particularly strong oxidizing agents.[7]

Disposal of Different Waste Streams
  • Unused or Expired Solid Reagent: Carefully transfer the solid material into the labeled hazardous waste container. Avoid creating dust.

  • Residual Material in Reaction Flasks: Dissolve the residue in a minimal amount of a suitable organic solvent (e.g., acetone or ethanol). Transfer the resulting solution to the hazardous waste container.

  • Contaminated Labware (e.g., weigh boats, disposable pipettes): Place these items in a sealed, labeled bag and dispose of them as solid hazardous waste.

  • Contaminated Solvents (from reactions or cleaning): Collect in a separate, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate for your institution's waste streams.

Decontamination of Reusable Glassware

Properly decontaminating glassware that has been in contact with 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is crucial to prevent cross-contamination of future experiments.

  • Initial Rinse: Rinse the glassware three times with a suitable organic solvent (e.g., acetone or ethanol). Collect the rinsate and dispose of it as hazardous waste.

  • Washing: Wash the triple-rinsed glassware with laboratory detergent and water.

  • Final Rinse: Rinse with deionized water and allow to dry completely.

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

  • Small Spill (Solid): Wearing appropriate PPE, gently sweep the material to avoid generating dust. Place the spilled material into a labeled hazardous waste container. Clean the spill area with a damp cloth and dispose of the cloth as hazardous waste.

  • Small Spill (Solution): Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite or sand. Place the absorbent material into a labeled hazardous waste container.

Disposal Options: A Deeper Dive

While collection and handover to a licensed waste disposal service is the standard and recommended procedure, it is valuable for researchers to understand the underlying principles of chemical degradation and ultimate disposal methods.

  • Incineration: High-temperature incineration is a common and effective method for the complete destruction of organic chemical waste.[8][9] This process breaks down the molecule into simpler, less harmful components. Modern incinerators are equipped with advanced flue gas scrubbing technology to neutralize acidic gases and remove particulate matter.[9]

  • Landfill: Disposal in a hazardous waste landfill is a less preferred option and is subject to strict regulations.[10][11][12] The chemical would need to be appropriately packaged and manifested according to local and national environmental regulations to prevent leaching into the soil and groundwater.[10][11]

  • Chemical Treatment (for illustrative purposes only, not recommended for routine lab disposal):

    • Hydrolysis: As previously mentioned, the boronic acid pinacol ester can be hydrolyzed to the corresponding boronic acid. While this transforms the compound, it does not eliminate the need for proper disposal of the resulting organic waste.

    • Oxidation: Strong oxidizing agents can degrade the indole ring system, but these reactions can be vigorous and produce a complex mixture of byproducts that still require disposal as hazardous waste.

It is crucial to emphasize that chemical treatment of waste in the laboratory should only be undertaken by trained personnel with a thorough understanding of the reaction and its potential hazards, and with the approval of the institution's environmental health and safety department.

Conclusion

The responsible disposal of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from wearing the correct PPE to proper waste segregation and labeling—researchers can minimize risks and ensure that this valuable chemical is managed safely and responsibly throughout its lifecycle. Always consult your institution's specific waste disposal guidelines and your environmental health and safety office for any questions or clarification.

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